3-Amino-2,6-dimethylpyridin-4-ol
Description
Contextualization within Pyridine (B92270) Chemistry
Pyridine and its derivatives are fundamental in medicinal chemistry and are integral to the structure of many important biological molecules, including certain vitamins and coenzymes. The introduction of amino and hydroxyl groups to the pyridine ring, as seen in 3-Amino-2,6-dimethylpyridin-4-ol, significantly influences the molecule's electronic properties, reactivity, and potential for forming hydrogen bonds. These functional groups can act as sites for further chemical modifications, allowing for the synthesis of a diverse range of more complex molecules.
Historical Perspectives on Related Chemical Entities
The study of aminopyridinols, the broader class to which this compound belongs, has a rich history rooted in the exploration of pyridoxine (B80251) (Vitamin B6) and its derivatives. nih.gov Researchers have long been inspired by the biological relevance and favorable physicochemical properties of such scaffolds. nih.gov Early work focused on understanding the fundamental reactivity and properties of these compounds, which laid the groundwork for their later application in drug discovery and materials science. Over the years, synthetic strategies have evolved, enabling more efficient and diverse production of aminopyridinol derivatives. nih.gov
Current Research Landscape and Gaps Pertaining to this compound
Current research on aminopyridinols is vibrant, with a significant focus on their potential as therapeutic agents. For instance, derivatives of 6-aminopyridin-3-ol have been found to possess anti-angiogenic and anti-inflammatory activities. nih.gov Furthermore, novel aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives have been designed and synthesized as selective inhibitors for fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. researchgate.netnih.gov
Despite the broad interest in aminopyridinols, specific research focusing solely on this compound appears to be limited. While it is commercially available for research purposes, indicating its use as a building block in synthesis, dedicated studies on its unique properties and potential applications are not extensively documented in publicly available literature. biosynth.com This represents a significant gap in the current research landscape.
Overview of Research Methodologies Employed in this compound Studies
The study of this compound and related compounds employs a range of standard chemical research methodologies. Synthesis is a primary focus, with techniques such as cyclization reactions being common. For instance, one general approach to synthesizing similar compounds involves the nitration of a substituted pyridine, followed by reduction and subsequent hydrolysis.
Characterization of the synthesized compounds is achieved through various analytical techniques. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure. Mass spectrometry is employed to determine the molecular weight and fragmentation patterns. Purity is often assessed using High-Performance Liquid Chromatography (HPLC). chemimpex.com For crystalline compounds, X-ray crystallography provides definitive structural information.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | biosynth.comuni.lu |
| Molecular Weight | 138.17 g/mol | biosynth.com |
| IUPAC Name | 3-amino-2,6-dimethyl-1H-pyridin-4-one | uni.lu |
| Canonical SMILES | CC1=CC(=O)C(=C(N1)C)N | uni.lu |
| InChI Key | AGMYJMJWQBOGLE-UHFFFAOYSA-N | uni.lu |
| Monoisotopic Mass | 138.07932 Da | uni.lu |
| CAS Number | 409316-67-2 | biosynth.com |
Properties
IUPAC Name |
3-amino-2,6-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(10)7(8)5(2)9-4/h3H,8H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMYJMJWQBOGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342998 | |
| Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409316-67-2 | |
| Record name | 3-Amino-2,6-dimethyl-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=409316-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinol, 3-amino-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2,6-dimethylpyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Strategies for 3 Amino 2,6 Dimethylpyridin 4 Ol and Its Analogs
De Novo Synthetic Routes to the 3-Amino-2,6-dimethylpyridin-4-ol Core
De novo strategies involve the condensation of smaller, acyclic molecules to construct the pyridine (B92270) ring system in a single or multi-step sequence. These methods offer high flexibility in introducing a wide array of substituents by varying the starting materials.
Multi-step Reaction Sequences and Pathway Elucidation
The Hantzsch dihydropyridine synthesis, first reported in 1881, remains a cornerstone for the de novo construction of pyridine rings and represents a viable pathway toward substituted pyridinols. wikipedia.orgorganic-chemistry.org The classical Hantzsch reaction is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia. wikipedia.orgchemtube3d.com
To adapt this synthesis for this compound, a modified set of precursors would be required. A plausible pathway involves the condensation of a β-diketone, an enamine or β-aminocrotonate to install the C3-amino group, and a third component that can be converted to the C4-hydroxyl group.
A representative sequence could proceed as follows:
Condensation: Reaction between an enamine derived from a β-ketoester (e.g., ethyl 3-aminocrotonate) and a 1,3-dicarbonyl compound (e.g., acetylacetone).
Cyclization: An intramolecular condensation reaction leads to the formation of a 1,4-dihydropyridine (1,4-DHP) intermediate. researchgate.net
Aromatization: The stable pyridine ring is formed by the oxidation of the 1,4-DHP intermediate. This step is driven by the thermodynamic stability of the resulting aromatic system. wikipedia.org Common oxidizing agents include nitric acid, ferric chloride, or potassium permanganate. wikipedia.org
The elucidation of the precise reaction mechanism has been a subject of study, with evidence pointing towards the formation of a chalcone-like intermediate and an enamine, which then condense to form the dihydropyridine ring. wikipedia.org
Key Intermediates and Advanced Purification Methodologies
The principal intermediate in the Hantzsch-type synthesis is the 1,4-dihydropyridine (1,4-DHP) derivative. nih.gov This non-aromatic, cyclic compound is often stable enough to be isolated before the final aromatization step. The structure of the DHP intermediate directly reflects the substitution pattern of the final pyridine product. For the synthesis of the target molecule, a key intermediate would be a polysubstituted 1,4-dihydropyridine carrying methyl groups at C2 and C6, an amino group at C3, and a precursor to the hydroxyl group at C4.
Advanced purification methodologies are critical for isolating these intermediates and the final products.
Crystallization: Crude products, particularly the solid DHP intermediates and the final pyridinol, are often purified by recrystallization from suitable solvents like ethanol or ethyl acetate to obtain high-purity crystalline material.
Column Chromatography: Silica (B1680970) gel column chromatography is extensively used to separate the desired product from side products and unreacted starting materials, especially when dealing with complex reaction mixtures or liquid products. Eluent systems are chosen based on the polarity of the compounds, often involving mixtures of hexanes and ethyl acetate or dichloromethane and methanol (B129727).
Distillation: For volatile precursors or intermediates, distillation under reduced pressure can be an effective purification technique.
Regioselectivity and Stereoselectivity Considerations in this compound Synthesis
Regioselectivity is a paramount consideration in the de novo synthesis of unsymmetrically substituted pyridines. In a Hantzsch-type synthesis, if unsymmetrical precursors are used, multiple isomeric products can form. To achieve the specific 3-amino-4-ol substitution pattern, the reactants must be chosen carefully to control the placement of functional groups. For instance, using a pre-formed enamine (e.g., ethyl 3-aminocrotonate) as one component and a different β-dicarbonyl compound as the other ensures that the amino group is introduced at a defined position relative to the other substituents.
Stereoselectivity is generally not a concern in the final aromatic product. However, the 1,4-dihydropyridine intermediate possesses a stereocenter at the C4 position if it is substituted with a non-hydrogen atom. In the context of the Hantzsch synthesis, this typically results in a racemic mixture unless chiral auxiliaries or catalysts are employed. As the C4 position is subsequently oxidized to form a planar, sp²-hybridized carbon in the aromatic ring, this initial stereochemistry is lost.
Functionalization of Pre-existing Pyridine Scaffolds
An alternative and often more direct approach to synthesizing this compound is the stepwise functionalization of a readily available starting material, such as 2,6-dimethylpyridine (B142122) (2,6-lutidine). This strategy relies on the predictable directing effects of substituents on the pyridine ring to install the required amino and hydroxyl groups in the correct positions.
Electrophilic Aromatic Substitution Approaches for Amino- and Hydroxyl-Pyridines
The introduction of functional groups onto the 2,6-lutidine ring can be achieved through electrophilic aromatic substitution. The two methyl groups are weakly activating and direct incoming electrophiles to the C3 and C5 positions (meta to each other) and the C4 position (para to both).
A common strategy to introduce an amino group at the C3 position is through a nitration-reduction sequence:
Nitration: 2,6-dimethylpyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group. The reaction yields 2,6-dimethyl-3-nitropyridine as a key intermediate.
Reduction: The nitro group of 2,6-dimethyl-3-nitropyridine is then reduced to a primary amine. This transformation is commonly achieved using reducing agents like iron powder in acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C). This two-step process provides 3-amino-2,6-dimethylpyridine.
The subsequent introduction of the hydroxyl group at the C4 position onto the 3-amino-2,6-dimethylpyridine ring is challenging. One plausible method is the Elbs persulfate oxidation. In this reaction, a phenol or an activated aromatic amine is treated with potassium persulfate in an alkaline solution to introduce a hydroxyl group ortho to the activating group. The amino group at C3 is a strongly activating, ortho-para directing group, which would favor the introduction of the hydroxyl group at the C4 position.
| Step | Starting Material | Reagents | Product | Typical Conditions |
|---|---|---|---|---|
| Nitration | 2,6-Dimethylpyridine | HNO₃ / H₂SO₄ | 2,6-Dimethyl-3-nitropyridine | Controlled temperature (e.g., 0-10 °C), dropwise addition |
| Reduction | 2,6-Dimethyl-3-nitropyridine | Fe / HCl or H₂, Pd/C | 3-Amino-2,6-dimethylpyridine | Reflux in ethanol/water (Fe/HCl); H₂ atmosphere (Pd/C) |
| Hydroxylation (Proposed) | 3-Amino-2,6-dimethylpyridine | K₂S₂O₈, NaOH(aq) | This compound | Aqueous solution, room temperature |
Nucleophilic Substitution Reactions in Pyridine Derivatization
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, particularly when a good leaving group (such as a halide) is present at the C2 or C4 positions. The electron-withdrawing nature of the ring nitrogen atom activates these positions toward nucleophilic attack.
While not directly applicable to the functionalization of 2,6-lutidine itself, SNAr is a key strategy for preparing aminopyridine analogs. For example, 3-halo-4-methylpyridines can undergo nucleophilic substitution with ammonia or amines to produce 3-amino-4-methylpyridines. These reactions often require high temperatures and pressures and may be catalyzed by copper salts. A patent describes the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine using ammonia and a copper sulfate catalyst in an autoclave. researchgate.net
| Starting Material | Nucleophile | Catalyst/Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 3-Bromo-4-methylpyridine | Ammonia (gas) | Copper sulfate / Methanol | 160 °C, 5 atm, 8 h | 3-Amino-4-methylpyridine | 95% |
| 3-Chloro-4-methylpyridine | Ammonia (gas) | Copper sulfate / Methanol | 180 °C, 5 atm, 24 h | 3-Amino-4-methylpyridine | 73% |
Another important amination reaction is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂) to yield 2-aminopyridine (B139424). nih.gov This reaction proceeds via a nucleophilic addition of the amide ion followed by the elimination of a hydride ion. While highly effective for introducing amino groups at the C2 position, its application to generate 3-aminopyridines is generally not feasible.
Cross-Coupling Methodologies for Diversification of this compound
The functionalization of pyridine rings through palladium-catalyzed cross-coupling reactions is a well-established strategy in medicinal and materials chemistry. nih.gov Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.org
For a related compound, 3,4,5-tribromo-2,6-dimethylpyridine , studies on the Suzuki-Miyaura cross-coupling have demonstrated that substitution occurs in a specific order, allowing for the controlled synthesis of mono-, di-, and tri-arylpyridine derivatives. nih.govresearchgate.net This regio- and atropselective process provides an efficient route to a class of atropisomeric compounds. nih.gov Such principles could theoretically be applied to a halogenated precursor of this compound to introduce diverse aryl or heteroaryl substituents.
Table 1: General Applicability of Cross-Coupling Reactions to Pyridine Scaffolds
| Reaction Name | Coupling Partners | Catalyst/Ligand System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide or Triflate + Organoboron Compound | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine (B1218219) Ligands | C(sp²) - C(sp²) |
| Buchwald-Hartwig Amination | Aryl Halide or Triflate + Primary/Secondary Amine | Pd₂(dba)₃ / Sterically Hindered Phosphine Ligands | C(sp²) - N |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp²) - C(sp) |
| Heck Coupling | Aryl/Vinyl Halide + Alkene | Pd(OAc)₂ / PPh₃ | C(sp²) - C(sp²) |
This table represents common conditions for pyridine functionalization and does not reflect specific experimental data for this compound.
Green Chemistry Principles in this compound Synthesis
While specific green chemistry metrics for this compound are not published, the synthesis of pyridine derivatives is an active area for the application of sustainable practices. benthamscience.com These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Catalyst Development and Application for Efficient Routes
The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the synthesis of substituted pyridines, various catalytic systems have been explored:
Iron Catalysis: A facile and environmentally benign iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org
Ionic Liquids: Ionic liquids (ILs) can serve as both solvents and catalysts in multicomponent reactions to produce pyridines. benthamscience.com Their non-volatile nature and recyclability make them a sustainable alternative to traditional volatile organic solvents. benthamscience.com
Heterogeneous Catalysts: The use of solid-supported catalysts, such as metal-organic frameworks (MOFs), offers advantages like low cost, ease of separation, and reusability for the synthesis of polysubstituted pyridines. acs.org
Solvent Selection and Alternative Reaction Media
Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives.
Water: The Suzuki-Miyaura cross-coupling reaction has been adapted to use water as a solvent, which is a significant environmental improvement.
Ionic Liquids: As non-volatile media, ionic liquids can replace hazardous solvents in pyridine synthesis, often leading to milder reaction conditions and reduced energy use. benthamscience.com
Solvent-Free Conditions: Multicomponent reactions for synthesizing 2-aminopyridine derivatives have been successfully conducted under solvent-free conditions, representing an ideal green chemistry approach. nih.gov
Atom Economy and Reaction Efficiency Optimization
Atom economy is a measure of how efficiently reactants are converted into the final product.
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, minimizing waste. acs.org The Hantzsch pyridine synthesis is a classic example.
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of pyridine derivatives. nih.gov
Scale-Up Considerations and Process Optimization for this compound Production
No specific reports on the scale-up of this compound production were found. However, general strategies for process intensification and optimization in the synthesis of pyridine derivatives are relevant.
Process intensification aims to replace large, energy-intensive equipment with smaller, more efficient systems. acs.org
Continuous Flow Reactors: The transition from batch processing to continuous flow manufacturing offers significant advantages for scale-up, including better heat and mass transfer, improved safety, and process control. beilstein-journals.orgcem.de The Bohlmann–Rahtz pyridine synthesis and Hantzsch dihydropyridine synthesis have been successfully adapted to microwave flow reactors, demonstrating a reliable method to scale up production. beilstein-journals.org
Process Parameters: Key parameters that require optimization during scale-up include temperature, pressure, flow rates of reactants, and catalyst loading. researchgate.net For continuous flow hydrogenations of pyridine derivatives, studies have focused on optimizing these variables to achieve throughputs exceeding a kilogram per day in a laboratory setting. researchgate.net
Table 2: General Parameters for Process Optimization in Flow Chemistry
| Parameter | Objective of Optimization | Typical Impact on Process |
|---|---|---|
| Temperature & Pressure | Increase reaction rate; control selectivity; maintain solvent phase. | Higher throughput; potential for side reactions if not optimized. |
| Flow Rate / Residence Time | Ensure complete conversion; maximize throughput. | Directly impacts productivity and purity. |
| Catalyst Loading & Packing | Minimize cost; ensure long-term stability and activity. | Affects reaction efficiency and process economics. |
| Solvent Concentration | Maximize reactor volume efficiency; maintain solubility. | High concentrations can lead to precipitation or side reactions. |
This table outlines general considerations for scaling up pyridine syntheses and is not based on specific data for this compound.
Chemical Reactivity and Mechanistic Investigations of 3 Amino 2,6 Dimethylpyridin 4 Ol
Electrophilic Reactions of the Pyridine (B92270) Ring in 3-Amino-2,6-dimethylpyridin-4-ol
The presence of both a hydroxyl (or keto) group at C4 and an amino group at C3 renders the pyridine ring of this compound highly activated towards electrophilic attack. These electron-donating groups synergistically increase the electron density of the ring, particularly at the C5 position, which is ortho to the amino group and meta to the C4-oxygen substituent.
Nitration and Halogenation Studies on the Pyridine Core
Direct electrophilic substitution on the pyridine ring of this compound is anticipated to occur preferentially at the C5 position due to the strong activating and directing effects of the amino and hydroxyl groups.
Nitration: The direct nitration of aminopyridines can be challenging, as the amino group is sensitive to oxidizing nitrating agents and can be protonated under strongly acidic conditions, which deactivates the ring. For many aminopyridine derivatives, protection of the amino group is often required to achieve successful nitration. For instance, the nitration of N,N'-di-(3-pyridyl)-urea, formed from 3-aminopyridine (B143674), proceeds effectively, after which the protecting group can be removed google.com. In the case of this compound, the high activation from the pyridin-4-one structure may allow for nitration under milder conditions. The expected product would be 3-Amino-5-nitro-2,6-dimethylpyridin-4-ol.
Halogenation: Halogenation follows a similar mechanism of electrophilic aromatic substitution. The electron-rich nature of the substrate suggests that it would react readily with halogens like bromine or chlorine. The substitution is predicted to occur at the C5 position.
| Reaction | Reagent | Predicted Product | Anticipated Position of Substitution |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (controlled conditions) | 3-Amino-5-nitro-2,6-dimethylpyridin-4-ol | C5 |
| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 3-Amino-5-bromo-2,6-dimethylpyridin-4-ol | C5 |
| Chlorination | Cl₂ or N-chlorosuccinimide (NCS) | 3-Amino-5-chloro-2,6-dimethylpyridin-4-ol | C5 |
Sulfonation and Friedel-Crafts Acylation at Activated Positions
Sulfonation: Direct sulfonation of the pyridine ring with fuming sulfuric acid is expected to introduce a sulfonic acid group at the C5 position. The reaction conditions would need to be carefully controlled to avoid polymerization or degradation, which can occur with highly activated heterocyclic systems.
Friedel-Crafts Acylation: Friedel-Crafts acylation on the pyridine ring of this substrate is complex. The basic nitrogen of the amino group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction google.com. This often necessitates using a large excess of the catalyst. Furthermore, the amino group itself is a competing site for acylation. Research on related 3-amino-4-methylpyridines has shown that reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can lead to acylation at the amino group, followed by complex cyclization reactions rather than direct acylation on the pyridine ring chemrxiv.org. To achieve Friedel-Crafts acylation at the C5 position, protection of the amino group would likely be the most viable strategy.
Nucleophilic Reactions at the Pyridine Core of this compound
The electron-rich nature of the pyridin-4-one tautomer generally makes the ring resistant to nucleophilic attack. Such reactions typically require an electron-deficient aromatic system or the presence of a good leaving group, neither of which is inherent to this molecule.
Ring Opening and Rearrangement Mechanisms
Nucleophile-induced ring-opening of the pyridine core is not a facile process for this compound under standard conditions. This type of reaction is more commonly observed in pyridinium (B92312) salts that are highly activated towards nucleophilic attack. For example, 1-alkoxypyridinium salts can undergo ring-opening upon reaction with hydroxide (B78521) ions researchgate.netacs.org. Therefore, for the target compound, a plausible pathway to ring-opening would first involve quaternization of the ring nitrogen to form a pyridinium salt. Subsequent attack by a strong nucleophile, such as hydroxide, could then lead to cleavage of the ring, potentially forming substituted pentadienal derivatives researchgate.net.
Addition-Elimination Pathways
The classical nucleophilic aromatic substitution (SNAr) mechanism, which involves the addition of a nucleophile followed by the elimination of a leaving group, is unlikely for this compound. Nucleophilic substitution on the pyridine ring typically occurs at the C2 and C4 positions when a suitable leaving group is present stackexchange.comyoutube.com. In this compound, the C4 position is occupied by a hydroxyl/keto group, which is a poor leaving group. Therefore, substitution via an addition-elimination pathway is not a characteristic reaction of this molecule.
Reactivity of the Amino Group in this compound
The exocyclic amino group at the C3 position exhibits reactivity typical of primary aromatic amines, undergoing a variety of important chemical transformations. orgoreview.comlumenlearning.com
These reactions include acylation to form amides, condensation with aldehydes and ketones to form Schiff bases (imines), and diazotization.
Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides under basic conditions to yield the corresponding N-acyl derivatives. This reaction is often used as a method to protect the amino group during other transformations orgoreview.com.
Schiff Base Formation: Condensation of the primary amino group with aldehydes or ketones results in the formation of imines, also known as Schiff bases. This reaction is reversible and typically catalyzed by acid libretexts.org.
Diazotization: The reaction of the 3-amino group with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures produces a pyridine-3-diazonium salt. While pyridine-2-diazonium salts are known to be highly unstable, pyridine-3-diazonium salts can be generated in situ and used as valuable synthetic intermediates stackexchange.comgoogle.com. These diazonium salts are relatively unstable and can readily undergo hydrolysis to form the corresponding 3-hydroxy derivative upon warming in an aqueous acidic solution. nih.govrsc.org This provides a pathway to replace the amino group with a hydroxyl group.
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Acylation | Acetyl chloride / Pyridine | N-(4-hydroxy-2,6-dimethylpyridin-3-yl)acetamide |
| Schiff Base Formation | Benzaldehyde / Acid catalyst | 3-(Benzylideneamino)-2,6-dimethylpyridin-4-ol |
| Diazotization followed by Hydrolysis | 1. NaNO₂ / HCl (aq.), 0-5 °C 2. H₂O, heat | 3-Hydroxy-2,6-dimethylpyridin-4-ol |
Acylation and Alkylation Reactions
The presence of both a primary amino group and a pyridine nitrogen allows for competitive acylation and alkylation reactions. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the electrophile.
Acylation: The amino group at the C-3 position is a primary site for acylation, a common transformation for amines. youtube.com Reaction with acylating agents such as acid chlorides or anhydrides is expected to readily form the corresponding amide derivative. Typically, this reaction may require two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to neutralize the generated acid. youtube.com In the case of this compound, the pyridine ring itself or an external non-nucleophilic base can also serve this purpose. The reaction of a related compound, 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one, with pyridine-4-carbonyl chloride demonstrates the feasibility of N-acylation on an aminopyridinone core. nih.gov
Alkylation: Alkylation can occur at either the exocyclic amino group or the pyridine ring nitrogen. Mono-N-alkylation of amino alcohols can be challenging due to the potential for overalkylation to form secondary and tertiary amines. However, selective mono-N-alkylation of 3-amino alcohols has been achieved by forming a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the amine and allows for selective reaction with an alkyl halide. organic-chemistry.org Given the 1,3-relationship between the amino and hydroxyl groups in the pyridinol tautomer of the title compound, a similar chelation-based strategy could potentially be employed for selective N-alkylation.
Furthermore, studies on the alkylation of pyridinols show that the reaction site is influenced by the position of the hydroxyl group. Pyridin-4-ol reacts with perhalopyridines at the nitrogen atom, whereas pyridin-3-ol reacts at the oxygen atom. researchgate.netosi.lv This suggests that for this compound, N-alkylation at the pyridine ring nitrogen is a likely pathway, competing with alkylation at the exocyclic amino group.
| Reaction Type | Potential Site of Reaction | Expected Product | Relevant Findings from Analogous Compounds |
|---|---|---|---|
| Acylation (e.g., with R-COCl) | Exocyclic Amino Group (-NH₂) | 3-(Acylamino)-2,6-dimethylpyridin-4-ol | Amines readily undergo acylation to form amides. youtube.com N-acylation is successful on related aminopyridinone structures. nih.gov |
| Alkylation (e.g., with R-X) | Exocyclic Amino Group (-NH₂) | 3-(Alkylamino)-2,6-dimethylpyridin-4-ol | Selective mono-N-alkylation of 1,3-amino alcohols is possible via chelation with 9-BBN. organic-chemistry.org |
| Alkylation (e.g., with R-X) | Pyridine Ring Nitrogen | 3-Amino-1-alkyl-2,6-dimethylpyridin-4-one | Pyridin-4-ol derivatives preferentially undergo N-alkylation over O-alkylation. researchgate.netosi.lv |
Diazotization and Coupling Reactions for Functionalization
The primary aromatic amino group at the C-3 position is a key functional handle for diazotization reactions. This classic transformation involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgyoutube.com These diazonium intermediates are versatile and can undergo subsequent coupling reactions, most notably with electron-rich aromatic compounds like phenols or anilines to form brightly colored azo dyes. sapub.orgjbiochemtech.com
The general mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amino group. A series of proton transfers and elimination of water yields the diazonium ion (-N₂⁺).
While specific studies on the diazotization of this compound are not prevalent, the reaction is well-established for a wide range of heterocyclic amines. organic-chemistry.org For instance, a patent describes the preparation of 3-hydroxypyridine (B118123) from 3-aminopyridine via a diazotization step, highlighting the applicability of this reaction to the pyridine scaffold. google.com The resulting diazonium salt of this compound could be used to synthesize a variety of functionalized derivatives, including azo-coupled compounds with potential applications as dyes or molecular switches. The conditions for such reactions are conventional, typically involving the slow addition of a cold diazonium salt solution to a cooled solution of the coupling partner. sapub.orggoogle.com
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group of this compound exists in a tautomeric equilibrium with its 4-pyridone form. This equilibrium is crucial as it influences the reactivity, with reactions potentially occurring at the oxygen of the pyridinol or the nitrogen of the pyridone. For many pyridin-4-ols, the pyridone tautomer is favored, especially in the solid state. researchgate.net
Etherification and Esterification Reactions
Etherification: The formation of ethers from the hydroxyl group (O-alkylation) is a possible reaction pathway. However, as noted previously, studies on pyridin-4-ol systems indicate a strong preference for N-alkylation of the pyridone tautomer over O-alkylation of the pyridinol tautomer. researchgate.netosi.lv In contrast, pyridin-3-ol, which does not have the same pyridone tautomerism, readily undergoes O-arylation to form pyridyl ethers. researchgate.netosi.lv This suggests that direct etherification at the C-4 oxygen of this compound may be challenging under standard alkylating conditions.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. More commonly, due to the pyridone tautomerism, reactions with reagents like sulfonyl chlorides lead to O-sulfonylation. For example, highly substituted pyridin-4-ols can be deprotonated with a base like sodium hydride and then treated with nonafluorobutanesulfonyl fluoride (B91410) to yield pyridin-4-yl nonaflates. chim.it These nonaflates are excellent leaving groups, making them valuable intermediates for subsequent cross-coupling reactions. chim.it This two-step process (deprotonation followed by reaction with a sulfonyl halide) is an effective method for functionalizing the oxygen atom.
Redox Chemistry Involving the Hydroxyl Moiety
The term "redox" refers to reactions involving the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. youtube.comyoutube.com The pyridinol/pyridone system can participate in redox chemistry.
The oxidation of aminopyridine derivatives has been documented. For instance, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with reagents like sodium hypochlorite (B82951) (NaOCl) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to oxidative dimerization or the formation of other complex structures, depending on the reaction conditions. nih.gov Similarly, the nitration of 3-hydroxypyridine using nitric acid in the presence of acetic anhydride is an example of an oxidative transformation of the pyridine ring itself. patsnap.com For this compound, the pyridinol form could potentially be oxidized. The specific products would depend on the oxidant used and the reaction conditions, but could involve transformations of the ring or the substituents.
Metal Coordination Chemistry of this compound Ligands
The field of coordination chemistry studies the complexes formed between a central metal atom and surrounding molecules or ions, known as ligands. This compound is a promising candidate as a ligand due to its multiple potential donor sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the oxygen atom of the 4-hydroxyl/oxo group. This poly-functionality allows it to bind to metal ions in various ways.
Chelation Modes and Ligand Architectures
Based on studies of related aminopyridine ligands, several coordination modes can be predicted for this compound. vot.pl
Monodentate Coordination: The ligand could bind to a metal center through its most basic site, which is typically the pyridine ring nitrogen.
Bidentate Chelation: The molecule can form a stable five-membered chelate ring by coordinating to a metal center through both the pyridine nitrogen and the exocyclic amino nitrogen. This bidentate N,N-chelation is a common binding mode for 2-aminopyridines and has been observed for 3-aminopyridine as well. elsevierpure.com
Bidentate Chelation (N,O): Alternatively, bidentate N,O-chelation can occur, involving the pyridine nitrogen and the oxygen of the 4-oxo group. This would form a stable six-membered chelate ring, a favorable arrangement in coordination chemistry. Complexes of 3-(3-pyridyl)alaninate, which feature an amino acid side chain on a pyridine ring, demonstrate N,O-chelation. researchgate.net
Bridging Ligand: The ligand can act as a bridge between two or more metal centers. Studies on 3-aminopyridine have shown that it can form polymeric chains by linking metal ions, where it coordinates through the pyridine nitrogen to one metal and the amino nitrogen to another (μ₂-3-ampy). elsevierpure.comresearchgate.net
The specific chelation mode and the resulting ligand architecture will depend on several factors, including the nature of the metal ion, the counter-ion, the solvent, and the reaction stoichiometry. The steric hindrance from the two methyl groups at positions 2 and 6 will also play a significant role in dictating the geometry of the resulting metal complex.
| Chelation Mode | Coordinating Atoms | Resulting Structure | Evidence from Analogous Ligands |
|---|---|---|---|
| Monodentate | Pyridine Nitrogen | Terminal Ligand | Fundamental coordination mode for pyridine derivatives. |
| Bidentate (N,N) | Pyridine Nitrogen & Amino Nitrogen | 5-membered chelate ring | Common for aminopyridine ligands. vot.plelsevierpure.com |
| Bidentate (N,O) | Pyridine Nitrogen & Oxo/Hydroxyl Oxygen | 6-membered chelate ring | Observed in related N,O-chelating pyridyl ligands. researchgate.net |
| Bridging | Pyridine Nitrogen & Amino Nitrogen | Polymeric chains or multinuclear complexes | 3-aminopyridine forms polymeric structures with Ni(II) and Co(II). elsevierpure.comresearchgate.net |
Synthesis and Characterization of Metal Complexes
Research into the coordination chemistry of this compound reveals a notable scarcity of published studies detailing the synthesis and characterization of its metal complexes. Extensive searches of scientific literature and chemical databases did not yield specific examples of metal complexes derived from this particular ligand.
While the broader class of aminopyridines has been extensively studied as ligands for a variety of transition metals, forming complexes that are well-characterized by techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and elemental analysis, this body of work does not specifically include this compound. For instance, studies on related compounds like 3-aminopyridine have shown its capability to act as a co-ligand in the synthesis of polymeric and mononuclear complexes with metals such as nickel and cobalt. elsevierpure.com Similarly, other substituted aminopyridines have been successfully used to create coordination complexes with various metal ions, demonstrating the potential of the aminopyridine scaffold in coordination chemistry. nih.gov
However, the specific electronic and steric effects of the hydroxyl group at the 4-position and the methyl groups at the 2- and 6-positions on the coordinating ability of this compound remain unexplored in the available scientific literature. The presence of the hydroxyl group introduces an additional potential coordination site, suggesting that the ligand could act as a bidentate or even a bridging ligand, but experimental evidence to support this is currently lacking.
Due to the absence of specific research data, a data table of synthesized metal complexes for this compound cannot be provided.
Catalytic Applications of this compound Metal Complexes
Consistent with the lack of synthesized and characterized metal complexes of this compound, there is no available research on their catalytic applications. The investigation into the catalytic potential of metal complexes is contingent upon their successful synthesis and characterization.
The field of catalysis frequently employs metal complexes with nitrogen-containing heterocyclic ligands, such as aminopyridines, for a wide range of organic transformations. These complexes have shown activity in reactions like oxidation, reduction, and carbon-carbon bond formation. growingscience.commdpi.comresearchgate.net The catalytic activity is influenced by the nature of the metal center, the coordination environment imposed by the ligand, and the electronic and steric properties of the ligand itself.
In principle, metal complexes of this compound could be investigated for various catalytic activities. The specific substitution pattern of the pyridine ring could modulate the electronic properties of the metal center, potentially leading to unique catalytic selectivities or efficiencies. However, without any reported studies, any discussion of their catalytic applications remains purely speculative.
Therefore, no data table detailing the catalytic applications of this compound metal complexes can be presented.
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Amino 2,6 Dimethylpyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of a molecule, as well as insights into its three-dimensional structure and dynamic properties.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in 3-Amino-2,6-dimethylpyridin-4-ol.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and -withdrawing effects of the substituents on the pyridine (B92270) ring. The integration of the signals would confirm the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The chemical shifts of the carbon atoms in the pyridine ring, the methyl carbons, and the carbons bearing the amino and hydroxyl groups would provide crucial data for structural confirmation.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the aromatic proton and any adjacent protons (if present) and potentially long-range couplings from the methyl groups to the ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be critical in confirming the substitution pattern on the pyridine ring by showing correlations between the methyl protons and the ring carbons, as well as between the aromatic proton and various ring carbons.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles for substituted pyridines.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~ 2.2-2.5 | ~ 15-20 |
| C6-CH₃ | ~ 2.2-2.5 | ~ 15-20 |
| C5-H | ~ 6.0-6.5 | ~ 100-110 |
| NH₂ | Variable, broad | N/A |
| C3-NH₂ | N/A | ~ 140-150 |
| C4-OH | Variable, broad | ~ 160-170 |
| C2 | N/A | ~ 150-160 |
| C3 | N/A | ~ 120-130 |
| C4 | N/A | ~ 160-170 |
| C5 | N/A | ~ 100-110 |
| C6 | N/A | ~ 150-160 |
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and chemical exchange processes. For this compound, DNMR could be used to investigate the tautomerism between the pyridin-4-ol and the pyridin-4-one forms. By acquiring NMR spectra at different temperatures, it might be possible to observe the coalescence of signals or changes in line shapes, which would provide quantitative information about the energy barriers and rates of this exchange process. Furthermore, the rotation of the amino group could also be a dynamic process amenable to study by DNMR.
Mass Spectrometry (MS) Approaches
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₁₀N₂O), the expected exact mass can be calculated and compared to the experimental value. PubChem provides predicted data for various adducts of this compound. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.08660 |
| [M+Na]⁺ | 161.06854 |
| [M-H]⁻ | 137.07204 |
| [M+NH₄]⁺ | 156.11314 |
| [M+K]⁺ | 177.04248 |
| [M]⁺ | 138.07877 |
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure.
While specific experimental MS/MS data for this compound is not widely published, a plausible fragmentation pathway for the [M+H]⁺ ion can be proposed based on the known fragmentation of similar pyridine and pyridone structures. Common fragmentation pathways for protonated pyridines often involve cleavages of the ring or loss of substituents. For pyridones, the loss of CO is a characteristic fragmentation.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound might involve:
Loss of NH₃: A common fragmentation for primary amines.
Loss of CO: Characteristic of the pyridone tautomer.
Loss of a methyl radical (•CH₃): Resulting in a stable pyridinium (B92312) ion.
Ring cleavage: Leading to smaller charged fragments.
Ion Mobility Spectrometry (IMS) Integration for Isomer Differentiation
Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomeric species that are indistinguishable by mass alone. nih.gov The core principle involves measuring the drift time of an ion through a tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to smaller, more compact ions of the same mass-to-charge ratio (m/z). nih.gov
Predicted CCS values for protonated adducts of this compound provide a theoretical basis for its identification and differentiation. uni.lu For instance, the predicted CCS for the [M+H]⁺ ion is 126.3 Ų, while for the [M+Na]⁺ ion, it is 136.5 Ų. uni.lu An experimental IMS-MS analysis would aim to match these theoretical values, allowing for confident identification and differentiation from other isomers which would present distinct CCS values due to their different structures.
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 139.08660 | 126.3 |
| [M+Na]⁺ | 161.06854 | 136.5 |
| [M-H]⁻ | 137.07204 | 127.9 |
| [M+K]⁺ | 177.04248 | 133.5 |
Data sourced from PubChem, calculated using CCSbase. uni.lu
X-ray Diffraction Studies
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry
While a specific single-crystal structure for this compound is not publicly available, studies on related aminopyridine derivatives demonstrate the power of this technique. aalto.fiechemcom.com For example, the analysis of a similar heterocyclic compound, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, revealed two independent molecules within its crystal structure, detailing the specific geometric parameters and intermolecular interactions like hydrogen bonding. aalto.fiechemcom.com A similar study on this compound would elucidate the planarity of the pyridine ring, the orientation of the substituent groups, and the nature of intermolecular hydrogen bonds involving the amino and hydroxyl groups, which govern the crystal packing.
Table 2: Illustrative Data Obtainable from Single-Crystal XRD Analysis
| Parameter | Description | Example Value (from a related structure) |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal. | C2/c mdpi.com |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 19.1093 Å, b = 7.7016 Å, c = 20.6915 Å, β = 105.515° mdpi.com |
| Bond Length (C-N) | The distance between carbon and nitrogen atoms. | ~1.34 Å |
| Bond Angle (C-N-C) | The angle within the pyridine ring. | ~118° |
| Hydrogen Bond Distance (N-H···O) | The distance between a hydrogen bond donor and acceptor. | ~2.9 Å |
Note: Values are illustrative, based on data for related heterocyclic compounds. mdpi.com
Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms
Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is essential for identifying different solid-state forms, such as polymorphs, solvates, or hydrates. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact its physical properties.
In PXRD, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase. For this compound, PXRD would be used to confirm the phase purity of a synthesized batch and to screen for different polymorphs that might arise under various crystallization conditions. Each polymorph would produce a distinct PXRD pattern with characteristic peak positions (2θ) and intensities. cas.cz Studies on other organic molecules have successfully used PXRD to identify and characterize different polymorphic forms. cas.czresearchgate.net
Table 3: Hypothetical PXRD Data for Two Polymorphs of this compound
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| Position [°2θ] | Relative Intensity [%] | Position [°2θ] | Relative Intensity [%] |
| 10.5 | 100 | 11.2 | 85 |
| 15.2 | 80 | 14.8 | 100 |
| 21.0 | 95 | 22.5 | 60 |
| 25.8 | 75 | 26.1 | 90 |
Note: This table presents hypothetical data to illustrate how PXRD can distinguish between different crystalline forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. ijera.com These methods probe the vibrational motions of chemical bonds, with each type of bond (e.g., O-H, N-H, C=C) vibrating at a characteristic frequency.
For this compound, IR and Raman spectra would provide clear signatures for its key functional groups.
O-H and N-H Stretching: The hydroxyl (-OH) and amino (-NH₂) groups would exhibit characteristic stretching vibrations in the high-frequency region of the IR spectrum, typically between 3200 and 3500 cm⁻¹.
C-H Stretching: The methyl (-CH₃) groups would show symmetric and asymmetric stretching vibrations around 2900-3000 cm⁻¹. scifiniti.com
Ring Vibrations: The aromatic pyridine ring would display a series of C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region.
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of bending and other vibrations that are unique to the molecule as a whole, serving as a "fingerprint" for identification. ijera.com
While Raman spectroscopy also probes these vibrations, its selection rules differ from IR, often providing complementary information. For instance, symmetric, non-polar bonds can produce strong Raman signals where they might be weak in the IR spectrum. The analysis of related compounds like 2-amino-4,6-dimethylpyrimidine (B23340) shows a detailed assignment of vibrational modes based on these techniques. ijera.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| ν(O-H) Stretch | Hydroxyl | ~3300-3400 | IR |
| ν(N-H) Stretch | Amino | ~3200-3350 | IR |
| ν(C-H) Stretch | Methyl | ~2950-3000 | IR, Raman |
| ν(C=C), ν(C=N) Stretch | Pyridine Ring | ~1550-1650 | IR, Raman |
| δ(N-H) Bend | Amino | ~1600-1640 | IR |
| δ(C-H) Bend | Methyl | ~1375-1450 | IR |
Note: Values are typical ranges and subject to the specific chemical environment.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. mdpi.com It is particularly useful for studying compounds with conjugated systems, such as the aromatic ring in this compound.
The pyridine ring contains a system of conjugated π-orbitals. UV-Vis spectroscopy would primarily detect the π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) electronic transitions. The presence of substituents like the amino (-NH₂) and hydroxyl (-OH) groups, which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted pyridine. This is due to the extension of the conjugated system by the lone pairs of electrons on the nitrogen and oxygen atoms. The molar absorptivity (ε), determined via the Beer-Lambert law, provides a measure of the probability of the electronic transition. mdpi.com
Table 5: Expected UV-Vis Absorption Data for this compound in Methanol (B129727)
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| π → π | ~270-290 | ~5,000 - 15,000 |
| n → π | ~310-340 | ~100 - 1,000 |
Note: Values are illustrative and based on typical data for substituted pyridines. mdpi.comibm.com
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives and Conformational Analysis
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. libretexts.orgyoutube.com The parent molecule, this compound, is achiral and therefore would not produce a CD signal.
However, this technique becomes highly relevant for the analysis of its chiral derivatives. If a chiral center is introduced, for example, by reacting the amino group with a chiral acid or by synthesizing a derivative with a stereogenic center, the resulting molecule would be optically active. CD spectroscopy could then be used to:
Determine Absolute Configuration: The sign and shape of the CD spectrum can often be correlated with the absolute stereochemistry (R/S configuration) of the chiral center.
Analyze Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. Changes in the conformation of the chiral derivative upon binding to other molecules or changes in environmental conditions (like pH or temperature) would be reflected in the CD spectrum. libretexts.orgmtoz-biolabs.com
Study Intermolecular Interactions: When a chiral derivative of this compound interacts with other biomolecules, such as proteins or DNA, induced CD signals can provide information about the binding event and any resulting conformational changes. mtoz-biolabs.com
The technique is particularly powerful for studying the secondary structure of proteins and nucleic acids, but its application to small chiral molecules and their interactions is also a critical area of research. mtoz-biolabs.comnih.gov
Theoretical and Computational Chemistry of 3 Amino 2,6 Dimethylpyridin 4 Ol
Quantum Mechanical (QM) Studies
Quantum mechanical calculations offer a detailed description of the electronic structure and related properties of 3-Amino-2,6-dimethylpyridin-4-ol. These methods, including Density Functional Theory (DFT) and ab initio calculations, are fundamental to predicting the molecule's stability, reactivity, and spectroscopic characteristics.
Electronic Structure Calculations (Density Functional Theory, ab initio)
Electronic structure calculations are pivotal in determining the optimized geometry and energetic properties of this compound. Methods like Density Functional Theory (DFT), particularly with hybrid functionals such as B3LYP, are often employed to balance computational cost and accuracy. researchgate.netbhu.ac.in These calculations can predict key structural parameters and electronic properties.
For instance, a DFT study using a basis set like 6-311++G(d,p) could provide the following hypothetical geometric and electronic data for the molecule in its ground state. mdpi.com
Interactive Table: Calculated Geometric and Electronic Properties of this compound
| Property | Calculated Value | Unit |
| Total Energy | -478.12345 | Hartrees |
| Dipole Moment | 3.45 | Debye |
| C2-N1 Bond Length | 1.35 | Å |
| C3-N(amino) Bond Length | 1.40 | Å |
| C4-O Bond Length | 1.28 | Å |
| C-H (methyl) Bond Length | 1.09 | Å |
| N-H (amino) Bond Length | 1.01 | Å |
| O-H Bond Length | 0.97 | Å |
Note: The data in this table is hypothetical and for illustrative purposes.
Ab initio methods, while more computationally intensive, can offer even higher accuracy for electronic properties. These calculations are essential for understanding the fundamental nature of the molecule's chemical bonds and charge distribution.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive. For this compound, the presence of both an electron-donating amino group and a potentially electron-withdrawing pyridinol ring system influences the energies of these frontier orbitals.
Interactive Table: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Energy (eV) | Description |
| HOMO | -5.8 | Indicates electron-donating capability |
| LUMO | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.6 | Relates to chemical stability and reactivity |
Note: The data in this table is hypothetical and for illustrative purposes.
The distribution of HOMO and LUMO densities across the molecule can predict the most probable sites for electrophilic and nucleophilic attack. mdpi.com For this molecule, the HOMO is likely localized on the amino group and the pyridinol ring, while the LUMO may be distributed over the pyridine (B92270) ring.
Reaction Pathway and Transition State Analysis of this compound Transformations
Computational methods can be used to model the transformation of this compound into other chemical species. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and the structures of any transition states.
For example, the N-acylation of the amino group or the O-alkylation of the hydroxyl group are potential transformations. Quantum mechanical calculations can determine the activation energies for these reactions, providing insight into their feasibility and kinetics. These studies are critical for designing synthetic routes and understanding potential metabolic pathways.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, tracking the motions of its atoms over time. nih.govpitt.edu This approach is invaluable for understanding the molecule's flexibility and its interactions with its environment, such as solvents.
Conformational Analysis and Flexibility Studies
While this compound has a relatively rigid pyridine core, the methyl and amino groups have rotational freedom. MD simulations can explore the different conformations that the molecule can adopt and their relative stabilities. unifi.it This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly affect its binding affinity.
Solvent Effects on Structure and Reactivity
The solvent in which a molecule is dissolved can have a profound impact on its structure and reactivity. nih.govresearchgate.net MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how the solvent affects the molecule's conformation and the accessibility of its reactive sites.
For instance, in a polar solvent like water, hydrogen bonding between the solvent and the amino and hydroxyl groups of the molecule would be expected. MD simulations can quantify the strength and dynamics of these interactions. The choice of force field, such as AMBER or CHARMM, is critical for accurately modeling these intermolecular forces. mdpi.comnih.gov
Intermolecular Interactions and Aggregation Behavior
The intermolecular forces at play in this compound are pivotal in determining its physical properties, such as melting point, solubility, and crystal packing. These interactions are also fundamental to its potential role in biological systems, for instance, in binding to a protein active site. The primary intermolecular interactions expected for this molecule are hydrogen bonding and π-π stacking.
Hydrogen Bonding: The structure of this compound features multiple hydrogen bond donors and acceptors. The hydroxyl (-OH) group is a potent hydrogen bond donor, while the amino (-NH₂) group provides two donor sites. The nitrogen atom within the pyridine ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors. This multiplicity of sites allows for the formation of complex hydrogen-bonding networks.
In the solid state, it is anticipated that these molecules will form extensive networks of intermolecular hydrogen bonds. For instance, the hydroxyl group of one molecule could donate a hydrogen to the pyridine nitrogen or the hydroxyl oxygen of a neighboring molecule. Similarly, the amino group can engage in hydrogen bonding with the hydroxyl oxygen or pyridine nitrogen of adjacent molecules. The presence of the pyridin-4-ol tautomer, 3-amino-2,6-dimethyl-1H-pyridin-4-one, would also influence the hydrogen bonding patterns, with the carbonyl group being a strong hydrogen bond acceptor and the ring NH acting as a donor. Computational studies on related aminopyridine and pyridinol systems have quantified the energies of such interactions, which are expected to be in a similar range for this compound.
| Interacting Molecules | Hydrogen Bond Type | Calculated Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Water Dimer | O-H···O | -5.08 | DFT/B3LYP/6-311++G |
| HF Dimer | F-H···F | -4.64 | DFT/B3LYP/6-311++G |
| 2-Aminopyridine (B139424) - Methanol (B129727) | N-H···O | Data Not Available | TD-DFT |
| 4-Hydroxypyridine Dimer | O-H···N | Data Not Available | Theoretical Calculation |
π-π Stacking: The pyridine ring in this compound is an aromatic system, making it capable of engaging in π-π stacking interactions. These interactions, arising from the alignment of the π-orbitals of adjacent rings, contribute to the stability of molecular aggregates and crystals. The geometry of these interactions can vary, including face-to-face and edge-to-face (T-shaped) arrangements. The substituents on the pyridine ring, namely the electron-donating amino and methyl groups and the hydroxyl group, will modulate the electron density of the aromatic ring and, consequently, the nature and strength of the π-π stacking. Computational studies on pyridine dimers have shown that the interaction energy is highly dependent on the relative orientation of the rings, with antiparallel-displaced geometries often being the most stable. smu.edu
| Geometry | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|
| Parallel-sandwich | -1.53 | MP2/6-311++G |
| Antiparallel-sandwich | -3.05 | MP2/6-311++G |
| Parallel-displaced | -2.39 | MP2/6-311++G |
| Antiparallel-displaced | -3.97 | MP2/6-311++G |
| T-up | -1.91 | MP2/6-311++G |
| T-down | -1.47 | MP2/6-311++G |
Aggregation Behavior: The interplay of strong hydrogen bonding and weaker π-π stacking interactions will dictate the aggregation behavior of this compound. In polar, protic solvents, the molecule is likely to form strong hydrogen bonds with the solvent molecules, which may disrupt intermolecular aggregation. In non-polar solvents, the propensity for self-aggregation through hydrogen bonding and π-π stacking is expected to be much higher. In the solid state, a well-ordered crystalline structure stabilized by a robust network of these interactions is anticipated. The specific packing motif will depend on the thermodynamic favorability of the various possible intermolecular arrangements.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are powerful computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. While no specific QSAR/QSPR models for this compound are readily available, the principles of these modeling techniques can be discussed in the context of this molecule, particularly given its potential as a kinase inhibitor, a common target for aminopyridine derivatives. nih.govnih.gov
Descriptor Generation and Selection for Predictive Models
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For a molecule like this compound, a wide array of descriptors can be generated, categorized as follows:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of rings, rotatable bonds), topological indices (e.g., Wiener index, Randić index), and electro-topological state indices.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies). uobasrah.edu.iq
The selection of the most relevant descriptors is a critical step in building a predictive QSAR/QSPR model. This is often achieved through statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or genetic algorithms, which aim to identify a subset of descriptors that have the strongest correlation with the activity or property of interest while minimizing redundancy.
| Descriptor Class | Specific Descriptor Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Number of rotatable bonds | Molecular size, potential for H-bonding, conformational flexibility |
| Topological | Wiener Index, Balaban J index, Kier & Hall connectivity indices | Molecular branching and shape |
| Electronic | LogP (lipophilicity), Polar Surface Area (PSA), Dipole moment | Hydrophobicity, polarity, and charge distribution |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges, Electrostatic potential | Electronic reactivity and interaction potential |
| 3D/Steric | Molecular Volume, Surface Area, Shadow Indices | Molecular size and shape in 3D space |
Model Development and Validation for Specific Research Endpoints
Once a set of relevant descriptors is selected, a mathematical model is developed to establish the relationship between these descriptors and the target endpoint. For this compound, relevant research endpoints could include its inhibitory activity against a specific kinase (e.g., IC₅₀ or Kᵢ values) or a physicochemical property like solubility or melting point.
The development of the model involves training it on a dataset of compounds with known activities or properties. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive performance. Common modeling techniques include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: As will be discussed in the next section, various machine learning algorithms can be employed to build more complex, non-linear QSAR/QSPR models.
The validation of the developed model is crucial to ensure its robustness and predictive power. This is typically assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated R² (q²), and the root mean square error (RMSE). External validation, using an independent set of compounds, is also essential to confirm the model's generalizability.
Machine Learning and Artificial Intelligence Applications in this compound Research
Machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in chemical and biological research. nih.gov For a compound like this compound, ML can be applied in various ways, from predicting its properties to designing novel analogs with improved characteristics.
The application of ML in this context typically involves the use of supervised learning algorithms. These algorithms learn from a labeled dataset, where each data point (a molecule) is associated with a known outcome (e.g., "active" or "inactive" against a particular target). The trained model can then be used to predict the outcome for new, untested molecules.
Several ML algorithms are well-suited for applications in drug discovery and materials science:
Support Vector Machines (SVM): A powerful classification and regression algorithm that works by finding the optimal hyperplane that separates data points into different classes.
Random Forest (RF): An ensemble learning method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Artificial Neural Networks (ANN) and Deep Neural Networks (DNN): These are complex, multi-layered networks of interconnected nodes (neurons) that are inspired by the structure of the human brain. DNNs, a form of deep learning, have shown remarkable success in handling large and complex datasets. nih.gov
Gradient Boosting Machines (GBM): An ensemble technique that builds models in a stage-wise fashion, where each new model corrects the errors of the previous ones.
| Algorithm | Type | Potential Application | Key Strengths |
|---|---|---|---|
| Support Vector Machine (SVM) | Classification, Regression | Predicting biological activity (e.g., kinase inhibition), classifying compounds as active/inactive. | Effective in high-dimensional spaces, robust against overfitting with proper kernel selection. |
| Random Forest (RF) | Classification, Regression | Predicting potency, identifying important molecular features for activity. | Handles large datasets with high dimensionality, provides feature importance measures. |
| Artificial Neural Network (ANN) | Classification, Regression | Modeling complex non-linear structure-activity relationships. | Ability to learn complex patterns and interactions between features. |
| Deep Neural Network (DNN) | Classification, Regression, Generative Modeling | Predicting a wide range of properties, de novo design of novel analogs. | Can learn from vast and complex data, capable of generative tasks. |
| Gradient Boosting Machines (GBM) | Classification, Regression | High-accuracy prediction of activity and properties. | Often achieves state-of-the-art performance in predictive modeling. |
In the context of this compound research, ML models could be trained on existing databases of kinase inhibitors to predict its potential as an inhibitor for various kinases. acs.org Furthermore, generative ML models could be used to design novel derivatives of this compound with optimized properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. The validation of these in silico predictions would then guide synthetic efforts and experimental testing, thereby accelerating the discovery and development process.
Biological and Pharmacological Mechanisms of Action of 3 Amino 2,6 Dimethylpyridin 4 Ol and Its Analogs
Receptor Binding and Ligand-Target Interactions
The characterization of how a ligand interacts with its biological target is fundamental to understanding its pharmacological effects. This section will explore the methodologies used to predict and confirm these interactions, drawing on research conducted on analogs of 3-Amino-2,6-dimethylpyridin-4-ol.
In Vitro Binding Assays and Affinity Determination Methodologies
In vitro binding assays are essential experimental techniques used to measure the binding affinity of a compound for its target receptor. These assays are crucial for validating the predictions made by molecular docking studies.
For a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines , which are also aminopyridine analogs, their potential to act as allosteric modulators at the A1 adenosine (B11128) receptor was assessed using an in vitro dissociation kinetic binding assay. nih.gov This method evaluates the ability of the compounds to stabilize the ternary complex formed by the receptor, an orthosteric agonist, and a G protein. The radioligand 125I-ABA was used as the orthosteric probe, and the dissociation was initiated by adding GTPγS and an orthosteric antagonist. nih.gov The "kinetic score" derived from this assay indicates the percentage of the ternary complex remaining after a specific time, providing a measure of the allosteric modulation. nih.gov
While specific in vitro binding data for this compound is not available in the public domain, the methodologies applied to its analogs demonstrate the standard approaches used to quantify ligand-receptor interactions.
Co-crystallization Studies with Target Proteins
Co-crystallization of a ligand with its target protein followed by X-ray diffraction analysis provides the most definitive high-resolution view of the binding mode and interactions. This technique is invaluable for structure-based drug design.
A literature search did not reveal any co-crystallization studies specifically for this compound or its close analogs discussed in the context of receptor binding. However, co-crystal formation has been explored for related aminopyrimidine compounds with other molecules. For instance, co-crystals of 2-amino-4,6-dimethylpyrimidine (B23340) with p-xylylene-bis(thioacetic) acid have been synthesized and characterized. rsc.org While not a protein-ligand co-crystal, this demonstrates the ability of the aminopyrimidine scaffold to form structured molecular complexes.
The absence of co-crystallization data for this compound with a biological target means that the precise atomic-level interactions remain to be experimentally determined.
Enzyme Inhibition and Activation Mechanisms
Beyond receptor binding, aminopyridine derivatives have also been investigated for their ability to modulate enzyme activity. This section will delve into the kinetic characterization of these interactions and the potential for allosteric modulation.
Kinetic Characterization of Enzyme Interactions and Inhibition Modes
Enzyme kinetic studies are performed to determine the mechanism by which a compound inhibits or activates an enzyme. This includes determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitory constants (e.g., IC50, Ki).
A study on a novel series of 6-amino-4-(pyrimidin-4-yl)pyridones identified them as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net One of the lead compounds from a high-throughput screening, 4-(4-hydroxy-3-methylphenyl)-6-phenylpyrimidin-2-ol , exhibited a potent IC50 value of 17.2 nM in a cell-free enzyme assay. researchgate.net Further investigation into the inhibitory mechanism of a related natural product, fukugetin, revealed it to be a non-ATP competitive inhibitor of GSK-3β, interacting with the phosphate-recognizing substrate-binding site. researchgate.net
In the context of FGFR4 inhibition by 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, cell-free kinase assays were used to determine their inhibitory activities. nih.govresearchgate.net The inhibitory activity of a series of new compounds was initially screened at a fixed concentration of 1 µM. nih.govresearchgate.net The most promising compounds were then subjected to further analysis to determine their IC50 values. For example, compound 6O showed excellent selective inhibitory activity against FGFR4 over other FGFR subtypes. nih.gov
The inhibitory activities of selected analogs against FGFR4 are presented in the table below.
| Compound | Target Enzyme | % Inhibition at 1 µM | IC50 (nM) | Selectivity vs FGFR1,2,3 |
| BLU9931 | FGFR4 | - | 3 | - |
| Compound 6A | FGFR4 | ~80% | 12.3 | Marginal |
| Compound 6O | FGFR4 | ~95% | 4.1 | >8-fold vs BLU9931 |
| Compound 6S | FGFR4 | ~75% | - | - |
| Compound 6E | FGFR4 | <20% | - | - |
| Compound 6G | FGFR4 | <10% | - | - |
Data compiled from a study on FGFR4 inhibitors. nih.govresearchgate.net
These findings, while not directly on this compound, illustrate the potential for aminopyridinol derivatives to act as potent and selective enzyme inhibitors.
Allosteric Modulation Studies and Mechanism Elucidation
Allosteric modulators bind to a site on a receptor or enzyme that is topographically distinct from the orthosteric (primary) binding site. This binding induces a conformational change that can potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the effect of the orthosteric ligand. Allosteric modulation offers several advantages in drug development, including higher selectivity and a ceiling effect that can improve safety. nih.govmdpi.com
Research into 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines has identified these compounds as allosteric modulators of the A1 adenosine receptor. nih.gov Their allosteric potential was initially screened using a kinetic binding assay, as described in section 6.1.2. This approach allows for the identification of compounds that modulate the binding of the natural ligand without directly competing for its binding site.
While there are no specific studies demonstrating allosteric modulation by this compound, the general principle has been established for related heterocyclic structures. For example, a thieno[2,3-d]pyrimidine (B153573) derivative was identified as a NAM of the dopamine (B1211576) D2 receptor. mdpi.com The mechanism of allostery often involves the ligand inducing a conformational change in the receptor, which in turn affects the binding or efficacy of the orthosteric ligand. nih.gov
The exploration of allosteric modulation is a growing area in drug discovery, and the aminopyridine scaffold could potentially serve as a template for the design of novel allosteric modulators for various biological targets.
Cellular Signaling Pathway Modulation
The interaction of small molecules with cellular signaling pathways is a cornerstone of pharmacology. For this compound, its potential to modulate these intricate networks can be inferred from the activities of its close chemical relatives.
Upstream and Downstream Signaling Cascades Affected by this compound
Direct studies on the signaling cascades affected by this compound have not been identified. However, research on analogous aminopyridinol compounds suggests potential interactions with key signaling pathways involved in inflammation and cell growth.
One pertinent analog, 6-Amino-2,4,5-trimethylpyridin-3-ol (a positional isomer with an additional methyl group), has been shown to ameliorate experimental colitis in mice. This therapeutic effect was associated with the modulation of inflammatory signaling pathways. Specifically, treatment with this analog led to a reduction in the phosphorylation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a pivotal regulator of inflammatory gene expression. Furthermore, the phosphorylation of components of the PI3K/AKT (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) signaling cascades was also impacted. These pathways are crucial for cell survival, proliferation, and inflammatory responses. Given the structural similarity, it is plausible that this compound could exert similar effects on these fundamental cellular signaling networks.
Another line of investigation into aminopyridinol and aminopyrimidinol derivatives has identified them as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) . nih.govnih.govresearchgate.net FGFR4 is a receptor tyrosine kinase that, upon binding its ligand FGF19, activates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and metabolism. nih.gov Inhibition of FGFR4 by these analogs suggests that this compound might also target this receptor, thereby influencing these downstream cascades.
Gene Expression and Protein Regulation Studies
Specific studies detailing the effects of this compound on gene expression and protein regulation are not currently available. However, based on the observed modulation of signaling pathways by its analogs, several downstream consequences on gene and protein regulation can be postulated.
The inhibition of the NF-κB pathway, as seen with 6-Amino-2,4,5-trimethylpyridin-3-ol, would be expected to downregulate the expression of a wide array of pro-inflammatory genes. These include genes encoding for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines , and adhesion molecules , all of which are critical for orchestrating and sustaining an inflammatory response.
Similarly, if this compound were to inhibit the FGFR4 signaling pathway, it could lead to altered expression of genes involved in cell cycle progression and metabolism. For instance, in hepatocellular carcinoma cells where the FGF19-FGFR4 axis is often overactive, inhibition leads to decreased cell proliferation. nih.gov This suggests that the compound could potentially regulate the expression of proteins that control cell division and survival.
Biotransformation and Metabolic Fate Investigations (in vitro and mechanistic focus)
The metabolism of a compound is a critical determinant of its pharmacological profile. While direct biotransformation studies on this compound are lacking, the metabolic fate of simpler aminopyridines provides a strong predictive framework.
Identification of Biotransformation Pathways and Metabolites
Research on 4-aminopyridine (B3432731) (dalfampridine), a structurally related compound, has shown that it undergoes limited metabolism in humans. The primary metabolic pathway involves hydroxylation, followed by conjugation. The major identified metabolites are 3-hydroxy-4-aminopyridine and its subsequent sulfate conjugate . This suggests that for this compound, hydroxylation of the pyridine (B92270) ring would be a probable metabolic step. Given the existing hydroxyl group at the 4-position, further oxidation could occur at other positions on the ring, or the existing hydroxyl group could be a site for conjugation reactions such as glucuronidation or sulfation. The amino group could also be a site for N-acetylation.
Cytochrome P450 Enzyme Interaction Studies
Cytochrome P450 (CYP) enzymes are the primary catalysts for the phase I metabolism of many xenobiotics. Studies on 4-aminopyridine have implicated CYP2E1 as a key enzyme in its 3-hydroxylation. researchgate.net Although this metabolism is limited, it points to a potential role for CYP2E1 in the biotransformation of this compound. researchgate.net The presence of methyl groups on the pyridine ring of this compound might influence its interaction with the active site of CYP enzymes, potentially altering the rate and regioselectivity of metabolism compared to unsubstituted aminopyridines.
It is important to note that pyridine-containing compounds are known to interact with various CYP isoforms. nih.gov Therefore, a comprehensive in vitro study using a panel of recombinant human CYP enzymes would be necessary to definitively identify the specific enzymes responsible for the metabolism of this compound and to assess its potential for drug-drug interactions.
Structure-Activity Relationship (SAR) Studies for Biological Impact
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While no SAR studies have been published for this compound itself, research on a series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as FGFR4 inhibitors provides valuable insights into how structural modifications may influence biological impact. nih.govnih.govresearchgate.net
In a study of these FGFR4 inhibitors, several key structural features were found to be important for activity and selectivity. nih.govresearchgate.net
| Compound/Modification | Effect on FGFR4 Inhibition | Rationale/Observation |
| Introduction of methyl groups to the pyridine/pyrimidine ring | Generally decreased activity | Steric hindrance at the kinase hinge region. nih.govresearchgate.net |
| Fluorine substitution on the dimethoxyphenyl ring | Maintained or improved activity | Smaller size of fluorine is well-tolerated and can lead to strong binding interactions. nih.govresearchgate.net |
| Chlorine substitution on the dimethoxyphenyl ring | Abolished activity | Larger halogen size may disrupt the required conformation for binding. nih.gov |
| Trimethylpyridine vs. Dimethylpyrimidine core | Dimethylpyrimidine generally tolerated | The specific arrangement and number of methyl groups are critical for maintaining a suitable conformation for binding to FGFR4. nih.govresearchgate.net |
These findings suggest that for this compound, the nature and position of substituents on the pyridine ring are critical for its potential biological activity as a kinase inhibitor. The two methyl groups at positions 2 and 6 likely play a significant role in defining its interaction with target proteins. Any further modifications to this scaffold would need to carefully consider the steric and electronic effects of the new substituents to either maintain or enhance its biological effects. A comprehensive SAR study would involve systematically varying the substituents on the amino group and the pyridine ring to probe the structural requirements for optimal activity and selectivity against a specific biological target.
Rational Design of this compound Derivatives
The rational design of derivatives of this compound, a substituted aminopyridine, is a strategic approach in medicinal chemistry aimed at optimizing its therapeutic potential. This process involves iterative cycles of designing, synthesizing, and testing new molecules to enhance desired biological activities while minimizing off-target effects. The design of novel analogs is heavily reliant on understanding the structure-activity relationships (SAR) and the molecular interactions with their biological targets.
A key strategy in the rational design of aminopyridine derivatives involves the use of computational tools such as molecular docking. nih.gov This technique allows researchers to predict the binding orientation and affinity of a designed molecule to the three-dimensional structure of a target protein. For instance, in the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma, derivatives of a structurally related compound, 6-Amino-2,4,5-trimethylpyridin-3-ol, were designed. nih.gov Molecular docking studies were crucial in elucidating how modifications to the aminopyridine core and its substituents affect binding to the ATP-binding pocket of the kinase. nih.gov
The following table illustrates how rational modifications on a related aminopyrimidine scaffold, based on docking studies, influenced inhibitory activity against FGFR4. This provides a conceptual framework for the potential design strategies for this compound derivatives.
| Compound ID | Core Structure | Substituent at R1 | Substituent at R2 | FGFR4 Inhibition (%) at 1 µM |
| Analog A | Aminopyrimidine | H | 2,6-difluorophenyl | 85 |
| Analog B | Aminopyrimidine | Methyl | 2,6-difluorophenyl | 65 |
| Analog C | Aminopyrimidine | H | 2,6-dichlorophenyl | 92 |
| Analog D | Aminopyrimidine | Methyl | 2,6-dichlorophenyl | 78 |
This table is illustrative and based on findings for related aminopyrimidine structures to demonstrate the principles of rational design. Specific data for this compound derivatives is not publicly available.
Combinatorial Chemistry Approaches for SAR Mapping
Combinatorial chemistry is a powerful technology for mapping the structure-activity relationship (SAR) of a lead compound like this compound by synthesizing a large number of diverse, yet structurally related, molecules in a systematic manner. nih.gov This approach, often coupled with high-throughput screening (HTS), allows for the rapid identification of derivatives with improved biological profiles. rsc.org
The core principle of combinatorial synthesis in this context would be to take the this compound scaffold and systematically introduce a wide variety of chemical building blocks at one or more points of diversification. For example, different amines could be reacted at a suitable position, or the methyl groups could be replaced with other alkyl or aryl groups. This creates a "library" of compounds.
Once a library of derivatives is synthesized, HTS is employed to screen these compounds for a specific biological activity. rsc.org This involves automated, rapid testing of thousands of compounds against a biological target. The results of the HTS, indicating the activity of each compound in the library, are then used to build a comprehensive SAR map. This map reveals which chemical modifications lead to an increase or decrease in activity, providing crucial information for the design of more potent and selective drug candidates.
For instance, a virtual combinatorial library of 2-amino-3-cyanopyridine (B104079) derivatives was designed and screened against Topoisomerase II, leading to the identification of potent anticancer agents. nih.gov This highlights how computational and synthetic combinatorial approaches can be synergistic.
The following table conceptualizes how a combinatorial approach could be used to explore the SAR of a hypothetical series of this compound derivatives.
| Derivative ID | R1 (at position 2) | R2 (at position 6) | R3 (at amino group) | Biological Activity (Hypothetical IC50 in µM) |
| Lib-001 | Methyl | Methyl | H | 10 |
| Lib-002 | Ethyl | Methyl | H | 15 |
| Lib-003 | Methyl | Ethyl | H | 12 |
| Lib-004 | Methyl | Methyl | Acetyl | >50 |
| Lib-005 | Phenyl | Methyl | H | 5 |
This table is a hypothetical representation of data that could be generated from a combinatorial synthesis and HTS campaign to illustrate the SAR mapping process.
Mechanistic Toxicology of this compound (focus on cellular/molecular mechanisms)
The mechanistic toxicology of this compound is not well-documented in publicly available literature. However, by examining the toxicology of structurally related aminopyridines, particularly 4-aminopyridine (4-AP), we can infer potential mechanisms of toxicity. nih.govepa.gov The primary mechanism of action for 4-AP is the blockade of voltage-gated potassium channels. nih.gov This action prolongs the action potential, leading to an increase in neurotransmitter release at the synapse, which can result in neurotoxicity, including seizures. nih.govepa.gov
Cytotoxicity Mechanisms in Relevant Cell Lines
Another study on 2-amino-4,6-diphenylnicotinonitriles reported cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). mdpi.com While the precise mechanism was not fully elucidated, it underscores that the aminopyridine scaffold can be a pharmacophore for cytotoxic agents.
The following table presents cytotoxicity data for related aminopyridine derivatives against various cancer cell lines, illustrating the potential for this class of compounds to induce cell death.
| Compound | Cell Line | Cytotoxicity (IC50 in µM) | Reference |
| 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-6-(2,4-dichlorophenyl) nicotinonitrile (CG-5) | MCF-7 (Breast Cancer) | <0.1 | nih.gov |
| 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-6-(2,4-dichlorophenyl) nicotinonitrile (CG-5) | A-549 (Lung Cancer) | <7 | nih.gov |
| A 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivative | PC3 (Prostate Cancer) | 0.1 - 0.85 | tjpr.org |
| 2-amino-4,6-diphenylnicotinonitrile derivative (Compound 3) | MDA-MB-231 (Breast Cancer) | 1.81 | mdpi.com |
This table provides examples of cytotoxicity for related aminopyridine compounds, as specific data for this compound is not available.
Oxidative Stress Induction Pathways and Cellular Responses
There is no direct evidence in the available scientific literature to suggest that this compound induces oxidative stress. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Many chemical compounds can induce oxidative stress through various mechanisms, such as interfering with the mitochondrial respiratory chain, depleting cellular antioxidants like glutathione (B108866), or generating ROS as part of their metabolism.
While specific data for the target compound is lacking, it is known that some neurological disorders, which are sometimes treated with aminopyridines, have an underlying component of oxidative stress. mdpi.com Furthermore, some pesticides have been shown to cause neurotoxicity through mechanisms that involve the generation of inflammatory cytokines and oxidative stress in the brain. beyondpesticides.org Given that aminopyridines can have neurological effects, a potential for inducing oxidative stress cannot be entirely ruled out without specific experimental investigation.
Should this compound induce oxidative stress, cellular responses would likely involve the upregulation of antioxidant defense mechanisms. This could include an increase in the expression of enzymes such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase. The activation of transcription factors like Nrf2, a master regulator of the antioxidant response, would also be a plausible cellular reaction. mdpi.com
Advanced Applications and Derivatization of 3 Amino 2,6 Dimethylpyridin 4 Ol
Applications in Medicinal Chemistry (beyond direct efficacy as a drug)
The structural features of 3-Amino-2,6-dimethylpyridin-4-ol make it an attractive building block in medicinal chemistry for purposes other than direct therapeutic activity. Its core can be elaborated to create specialized molecules for diagnostics and research.
Development of Fluorescent Probes and Imaging Agents
While direct studies on the fluorescent properties of this compound are not extensively documented, the closely related class of 3-aminopyridin-2(1H)-ones has been shown to possess significant luminescent properties. dovepress.comresearchgate.net These related compounds exhibit fluorescence quantum yields up to 0.78, demonstrating the potential of the aminopyridine core to serve as a fluorophore. researchgate.net The fluorescence is often influenced by the nature and position of substituents, as well as the solvent environment. dovepress.com
Derivatives of this compound could be designed as fluorescent probes. The amino and hydroxyl groups offer convenient points for conjugation to biomolecules or for the introduction of moieties that modulate the fluorescent properties in response to specific biological analytes or environmental changes, such as pH or the presence of metal ions. The inherent fluorescence of the pyridinol core could be quenched or enhanced upon binding to a target, forming the basis of a "turn-on" or "turn-off" sensor.
Table 1: Photophysical Properties of Related Aminopyridine Derivatives
| Compound Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 3-Amino-4-arylpyridin-2(1H)-ones | ~350-400 | ~450-550 | Up to 0.78 | researchgate.net |
| Aminopyrimidine Derivatives | Varies | Varies | Not specified | nih.gov |
This table presents data for structurally related compounds to illustrate the potential fluorescent properties of derivatives of this compound.
Radioligand Synthesis for Molecular Imaging
The synthesis of radiolabeled molecules for Positron Emission Tomography (PET) imaging is a critical area of medicinal chemistry. While no direct radiolabeling of this compound has been reported, its structural components are present in molecules that have been successfully radiolabeled. For instance, various aminopyridine derivatives have been explored as scaffolds for PET tracers.
The amino group of this compound provides a reactive handle for the introduction of chelating agents necessary for complexing radiometals like Gallium-68 or Copper-64. Alternatively, the pyridine (B92270) ring can be modified for the introduction of radiohalogens such as Fluorine-18, or for methylation with Carbon-11. The development of such radioligands would enable non-invasive in vivo imaging and quantification of biological targets with which derivatives of this scaffold might interact.
Building Blocks for Complex Drug Scaffolds and Chemical Biology Tools
The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs. epo.org The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of more complex molecules, including kinase inhibitors. Research on related aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives has demonstrated their potential as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.govresearchgate.net In these complex structures, the aminopyridinol core serves as a key recognition element for the kinase's active site.
The amino and hydroxyl groups of this compound allow for the attachment of various side chains and pharmacophores through amide bond formation, etherification, or other coupling reactions. This modularity enables the exploration of vast chemical space to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.
Table 2: Examples of Complex Scaffolds Derived from Related Aminopyridines
| Starting Scaffold | Resulting Complex Scaffold | Therapeutic Target/Application | Reference |
| Aminotrimethylpyridinol/Aminodimethylpyrimidinol | Acrylamide-conjugated pyridinol/pyrimidinol | FGFR4 Kinase Inhibitor | nih.govresearchgate.net |
| Substituted Aminopyridine | Varied complex structures | Diabetes | epo.org |
| 3-Aminopyrazole | N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | Kinase Inhibitors (e.g., CDK16) | nih.gov |
This table illustrates how aminopyridine-like cores are utilized in the construction of complex, biologically active molecules.
Applications in Material Science
The functional groups of this compound also lend themselves to applications in material science, particularly in the synthesis of polymers and the construction of self-assembling systems.
Polymer Precursors and Monomers
With a primary amino group and a hydroxyl group, this compound can theoretically act as a monomer in step-growth polymerization. For example, it could be incorporated into polyamides through the reaction of its amino group with a diacyl chloride. nih.govyoutube.com The resulting polyamide would feature the pyridinol moiety as a recurring unit in the polymer backbone, potentially imparting unique thermal, mechanical, or photophysical properties to the material.
Similarly, the hydroxyl group could participate in polyesterification reactions. The bifunctional nature of the molecule allows for the formation of linear polymers, while its rigid pyridine core could contribute to the polymer's thermal stability and insolubility in common organic solvents.
Table 3: Potential Polymerization Reactions Involving this compound
| Monomer 1 | Monomer 2 (Example) | Resulting Polymer Type | Key Linkage |
| This compound | Adipoyl chloride | Polyamide | Amide |
| This compound | Terephthaloyl chloride | Polyamide | Amide |
| This compound (as diol) | Adipic acid | Polyester | Ester |
This table outlines hypothetical polymerization reactions based on the functional groups of this compound.
Self-Assembled Systems and Supramolecular Structures
The hydrogen bond donor (amino and hydroxyl groups) and acceptor (pyridine nitrogen and hydroxyl oxygen) sites on this compound make it an excellent candidate for forming ordered supramolecular structures through self-assembly. nih.govbeilstein-journals.orgnih.gov Studies on related aminopyrimidine derivatives have shown the formation of one-dimensional chains and two-dimensional networks through a combination of N-H···O and N-H···N hydrogen bonds. rsc.orgnih.gov
The pyridin-4-ol can exist in tautomeric equilibrium with its pyridone form, 3-amino-2,6-dimethyl-1H-pyridin-4-one. Both tautomers can participate in extensive hydrogen-bonding networks. These non-covalent interactions can guide the assembly of the molecules into well-defined architectures such as tapes, sheets, or more complex three-dimensional frameworks. The resulting supramolecular structures could have applications in areas such as crystal engineering, and the development of functional organic materials.
Optoelectronic Materials and Functional Devices
The exploration of pyridine derivatives in the realm of optoelectronics has revealed their significant potential, particularly in the development of Organic Light-Emitting Diodes (OLEDs) and other functional devices. While direct research on this compound for these applications is not extensively documented, the foundational properties of the pyridinol structure suggest a promising avenue for investigation.
The inherent electronic properties of the pyridine ring, combined with the electron-donating amino and hydroxyl groups, could be harnessed to create novel hole-transporting materials (HTMs) or emissive materials. The substitution pattern on the pyridine ring is known to influence the electronic properties of the resulting metal complexes, which can, in turn, affect the catalytic activity and other functionalities of the material. For instance, in related pyridinophane complexes, modifications to the pyridine ring have been shown to regulate the electronic properties of the metal center.
Furthermore, the structural features of aminopyridine derivatives have been shown to control the assembly and properties of metal-organic frameworks (MOFs). This suggests that this compound could serve as a versatile ligand for the construction of MOFs with tailored electronic and photophysical properties, making them suitable for applications in sensors or catalytic systems.
Catalytic Roles (beyond metal complexes)
The utility of pyridine-containing compounds as catalysts is a well-established area of chemical research. The unique electronic and steric properties of the this compound scaffold make it an intriguing candidate for development into novel organocatalysts.
Organocatalysis Utilizing this compound Derivatives
While specific studies detailing the use of this compound derivatives in organocatalysis are limited, the fundamental characteristics of the molecule suggest its potential in this domain. The presence of both a basic amino group and an acidic hydroxyl group within the same molecule offers the possibility of bifunctional catalysis, where both acidic and basic sites can participate in a reaction mechanism.
Derivatization of the amino or hydroxyl group could lead to the development of a new class of organocatalysts. For example, the synthesis of more complex molecules from this scaffold could yield catalysts for various organic transformations. The development of such catalysts would be a significant contribution to the field of green chemistry, offering metal-free alternatives for important chemical reactions.
Asymmetric Catalysis and Chiral Induction
The synthesis of chiral derivatives of this compound opens the door to its application in asymmetric catalysis. By introducing a chiral center into the molecule, it may be possible to create catalysts that can induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer over another.
The development of chiral ligands from readily available starting materials is a key focus in modern synthetic chemistry. While the direct application of chiral this compound derivatives has not been extensively reported, the principles of chiral ligand design suggest that this compound could serve as a valuable starting point. The synthesis of chiral β-aminophosphine derivatives, for example, has been shown to produce powerful phosphine (B1218219) catalysts for asymmetric synthesis.
Analytical Reagents and Sensors
The structural motifs present in this compound make it a promising platform for the design of novel analytical reagents and sensors. The amino and hydroxyl groups can act as binding sites for various analytes, and the pyridine ring can serve as a signaling unit.
Chemo- and Biosensors Based on this compound
Pyridine derivatives are widely utilized as fluorescent sensors for the detection of cations and other analytes. The fluorescence properties of these sensors are often modulated by the binding of an analyte to the pyridine nitrogen or other functional groups. It is plausible that derivatives of this compound could be designed to exhibit selective fluorescence quenching or enhancement upon binding to specific metal ions or other target molecules.
The development of such sensors would have broad applications in environmental monitoring, clinical diagnostics, and industrial process control. The ability to fine-tune the selectivity and sensitivity of these sensors through chemical modification of the this compound scaffold is a key advantage.
Derivatization Agents for Enhanced Chromatographic Detection
Pre-column derivatization is a common technique used in high-performance liquid chromatography (HPLC) to improve the detection of analytes that lack a strong chromophore or fluorophore. Derivatizing agents react with the analyte to form a product that is more easily detectable.
The amino group of this compound makes it a potential candidate for use as a derivatization agent for analytes containing functional groups that can react with amines. For instance, it could be used to derivatize carboxylic acids or other acylating agents. However, for this compound to be an effective derivatizing agent, it would need to possess a strong chromophore or fluorophore itself, or the derivatization would need to generate one. A study on the pre-column derivatization of 4-aminopyridine (B3432731) and its metabolite 3-hydroxy-4-aminopyridine using 4-iodobenzoyl chloride to introduce an iodine atom for ICP-MS detection demonstrates a related concept. rsc.org This suggests that with appropriate modification, this compound could be developed into a useful derivatization reagent.
Analytical Methodologies for Detection and Quantification of 3 Amino 2,6 Dimethylpyridin 4 Ol
Chromatographic Separations
Chromatography stands as a cornerstone for the separation and analysis of 3-Amino-2,6-dimethylpyridin-4-ol. The choice of technique is dictated by the analytical objective, whether it be routine monitoring, purity determination, or isolation of specific isomers.
High-Performance Liquid Chromatography (HPLC) is a highly suitable method for the quantification and purity analysis of this compound due to its non-volatile and polar nature. A validated HPLC method ensures reliability, accuracy, and precision.
Method development would typically commence with reversed-phase chromatography, utilizing a C18 column. Given the compound's basic amino group and acidic hydroxyl group, the pH of the mobile phase is a critical parameter to control its retention and peak shape. A phosphate (B84403) buffer, for instance, can maintain a stable pH. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is adjusted to achieve optimal retention time and separation from potential impurities. Detection is often performed using a UV detector, with the wavelength set at the compound's maximum absorbance.
A well-developed method for analogous aminopyridines provides a strong foundation for a method for this compound. cmes.org For instance, a method for separating aminopyridine isomers uses a Shim-pack Scepter C18 column with a mobile phase of phosphate buffer (pH 7.0) and methanol (90:10) at a flow rate of 0.5 mL/min and a column temperature of 35°C, with detection at 280 nm. cmes.org Such a method demonstrates excellent separation and sensitivity. cmes.org
Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Example Condition/Value |
| Chromatographic Conditions | |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity (Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| LOD | ~0.03 mg/L |
| LOQ | ~0.1 mg/L |
This table presents hypothetical yet realistic data based on typical HPLC method development and validation for similar aromatic amines.
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and polar nature, which can lead to poor peak shape and thermal decomposition in the injector or column. Therefore, derivatization to create a more volatile and thermally stable analogue is often necessary.
A common derivatization strategy for compounds with active hydrogens (as in amino and hydroxyl groups) is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active protons with trimethylsilyl (B98337) (TMS) groups, increasing volatility and reducing polarity.
An established method for the analysis of aminopyridines involves extraction with a basic solution followed by direct analysis using a GC equipped with a Nitrogen-Phosphorus Detector (NPD), which offers high selectivity for nitrogen-containing compounds. osha.gov This approach, developed by OSHA, demonstrates good extraction efficiency and sensitivity for aminopyridine isomers. osha.gov
Table 2: Potential GC Method Parameters for a Derivatized Analyte
| Parameter | Example Condition/Value |
| Derivatization | |
| Reagent | BSTFA with 1% TMCS |
| Reaction | Heat at 70°C for 30 minutes |
| GC Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
| Expected Outcome | |
| Retention Time | Dependent on the specific derivative and conditions |
| Detection Limit | Low ppb range with NPD |
This table outlines a plausible GC method for the analysis of this compound following a derivatization step.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique ideal for monitoring the progress of chemical reactions involving this compound and for preliminary screening of sample purity. amrita.edu
For TLC analysis, a silica (B1680970) gel plate typically serves as the stationary phase. amrita.edu The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent (like toluene (B28343) or ethyl acetate) and a polar solvent (like methanol or acetic acid) is often used, with the ratio adjusted to optimize the retention factor (Rf) values. Since amino acids are colorless, a visualization agent is required. amrita.edu For this compound, which contains an amino group, ninhydrin (B49086) can be used as a spray reagent, which upon heating, produces a characteristic colored spot. orientjchem.orgcrsubscription.com Alternatively, visualization under UV light (at 254 nm) can be employed if the compound is UV-active.
Table 3: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 aluminum-backed plates |
| Mobile Phase | Toluene : Ethyl Acetate : Methanol (5:4:1, v/v/v) |
| Application | 1-2 µL of a sample solution in methanol |
| Development | Ascending development in a saturated chamber |
| Visualization | 1. UV light at 254 nm2. Spraying with 0.2% ninhydrin solution, then heating |
| Expected Rf | 0.3 - 0.6 (highly dependent on the exact mobile phase composition) |
This table provides a typical TLC setup that could be used for the qualitative analysis of this compound.
The structure of this compound does not inherently possess a chiral center. However, if it were to be functionalized in a way that introduces a stereocenter, or if it were part of a larger chiral molecule, the assessment of enantiomeric purity would become critical. Chiral chromatography is the definitive method for separating enantiomers.
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica support) are widely used and effective for a broad range of compounds. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
A study on the chiral resolution of aromatic amino acids utilized a glycopeptide selector (Vancomycin) as a chiral additive in the mobile phase with an achiral column, demonstrating successful separation of tryptophan and tyrosine enantiomers. nih.gov This approach, known as the chiral mobile phase additive method, could also be explored. The development of a specific chiral separation method would involve screening various CSPs and mobile phases to find the optimal conditions for resolving the enantiomers of a derivatized or related chiral form of this compound.
Table 4: Hypothetical Chiral HPLC Method Parameters
| Parameter | Example Condition/Value |
| Column | Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV at 280 nm |
| Performance Metric | |
| Resolution (Rs) | > 1.5 for baseline separation of enantiomers |
This table illustrates a potential starting point for developing a chiral HPLC method for a hypothetical chiral derivative of this compound.
Electrophoretic Techniques
Electrophoretic techniques separate molecules based on their differential migration in an electric field, offering high efficiency and resolution.
Capillary Electrophoresis (CE) is a powerful analytical technique that provides very high separation efficiency, making it suitable for the analysis of complex mixtures and for purity profiling of compounds like this compound. Its low sample and reagent consumption are additional advantages.
In its most common mode, Capillary Zone Electrophoresis (CZE), separation is based on the charge-to-size ratio of the analytes. The aminopyridine structure of the target compound means its charge will be pH-dependent. At a low pH (e.g., pH 2.5 using a phosphate buffer), the amino group will be protonated, and the compound will migrate as a cation. The choice of buffer pH is critical for optimizing the separation.
For neutral or very similar compounds, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be employed. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. This creates pseudostationary phase micelles, and separation is achieved based on the partitioning of the analyte between the aqueous buffer and the micelles. This would be particularly useful for separating this compound from non-ionizable impurities.
Table 5: Prospective Capillary Zone Electrophoresis (CZE) Method
| Parameter | Example Condition/Value |
| Capillary | Fused silica, 50 µm i.d., 60 cm total length (50 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | Diode Array Detector (DAD) at 214 nm and 280 nm |
| Expected Performance | |
| Efficiency (Plate Count) | > 100,000 |
| Migration Time | Typically < 10 minutes |
This table details a potential CZE method for the high-resolution analysis of this compound.
Microchip Electrophoresis for Rapid Analysis
Microchip electrophoresis (MCE) represents a significant advancement in separation science, offering rapid analysis times, reduced sample and reagent consumption, and the potential for integration into portable, automated systems. mdpi.com This technique miniaturizes traditional capillary electrophoresis onto a small glass or plastic chip with microfabricated channels. mdpi.com For a compound like this compound, MCE can provide high-efficiency separations from impurities or other components in a complex matrix within seconds to minutes. mdpi.com
The separation in MCE is based on the differential migration of charged species in an electric field. As an amino-substituted pyridinol, this compound can be analyzed in its protonated form in an acidic buffer. The separation can be manipulated by adjusting the background electrolyte (BGE) composition, pH, and the applied voltage. diva-portal.org Detection is typically achieved using sensitive techniques like laser-induced fluorescence (LIF) or electrochemical detection, which can be integrated directly onto the chip. mdpi.comnih.gov
While specific MCE methods for this compound are not extensively documented in the literature, methods developed for similar analytes, such as amino acids and other redox-active small molecules, demonstrate the feasibility of this approach. diva-portal.orgnih.gov For instance, MCE coupled with amperometric detection has been successfully used for the rapid separation of thiol-containing compounds and seleno amino acids. unibz.it Similarly, MCE with fluorescence detection is a powerful tool for analyzing amino acid neurotransmitters in biological samples, achieving detection limits in the nanomolar to low micromolar range. nih.gov
Illustrative Parameters for MCE Analysis of a Pyridine (B92270) Derivative:
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Device Material | Glass, Poly(methyl methacrylate) (PMMA) | Provides a stable substrate for microchannel fabrication. |
| Channel Dimensions | 15 cm length, 70 µm width, 15 µm depth | Influences separation efficiency and analysis time. |
| Background Electrolyte | Phosphate or Borate Buffer | Maintains stable pH and conductivity for separation. |
| Separation Voltage | 10-15 kV | Drives the electrophoretic separation of analytes. |
| Injection Method | Hydrodynamic or Electrokinetic | Introduces a precise volume of the sample onto the separation channel. |
| Detection Method | Amperometric or Laser-Induced Fluorescence | Provides sensitive and selective detection of the analyte. |
This table presents typical parameters used in MCE for the analysis of small molecules and is intended to be illustrative for this compound.
Spectrophotometric and Fluorometric Methods
Spectroscopic methods are fundamental in analytical chemistry for the quantification and characterization of compounds based on their interaction with electromagnetic radiation.
UV-Visible spectroscopy is a robust and widely accessible technique for determining the concentration of an analyte in a solution and assessing its purity. The method is based on the absorption of UV or visible light by the molecule, which promotes electrons to higher energy orbitals. For aromatic compounds like this compound, the pyridine ring and its substituents constitute a chromophore that absorbs UV radiation.
The concentration of a solution of this compound can be determined by measuring its absorbance at a specific wavelength (λmax), where the absorption is strongest, and applying the Beer-Lambert law. The purity of a sample can also be estimated by scanning a range of wavelengths to create an absorption spectrum; the presence of unexpected peaks may indicate impurities. Studies on similar 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives show strong absorbance in the near-UV range, typically between 349 and 364 nm, with high molar extinction coefficients suitable for quantitative analysis. mdpi.com The pH of the solution can significantly influence the UV spectrum of hydroxypyridines due to tautomeric equilibria and protonation/deprotonation of the functional groups. rsc.orgacs.org
Illustrative UV-Vis Absorption Data for Analogous Aminopyridine Compounds:
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (dm³·mol⁻¹·cm⁻¹) |
|---|---|---|---|
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivative | Chloroform | 355 | ~12,000 |
| 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile Derivative | Acetonitrile | 349 | ~13,500 |
Data sourced from studies on structurally related aminopyridine derivatives to illustrate typical absorption characteristics. mdpi.comnih.gov The exact λmax and ε for this compound would need to be determined experimentally.
Fluorescence spectroscopy is an exceptionally sensitive technique used for trace-level quantification. It involves exciting a molecule (a fluorophore) with light of a specific wavelength, causing it to emit light at a longer wavelength. Many pyridine derivatives are naturally fluorescent or can be derivatized to become fluorescent. nih.govsciforum.net The amino and hydroxyl groups on the this compound structure suggest it may possess intrinsic fluorescence. The fluorescence properties, including emission wavelength and quantum yield, are often highly sensitive to the solvent environment, which can be exploited for sensing applications. mdpi.com
For compounds that are not naturally fluorescent or have weak fluorescence, derivatization with a fluorescent tag is a common strategy. However, research on various aminopyridine structures indicates that the aminopyridine core itself can act as a potent fluorophore. nih.govresearchgate.net For example, 2-aminopyridine (B139424) derivatives have been shown to exhibit fluorescence emission in the 400-480 nm range, making them suitable for various probing applications. nih.govresearchgate.net The development of analytical methods using fluorescence would involve optimizing the excitation and emission wavelengths and assessing the linearity of the fluorescence intensity with concentration.
Illustrative Fluorescence Data for Analogous Aminopyridine Compounds:
| Compound | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | Ethanol |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | Ethanol |
This table contains data from research on various fluorescent aminopyridine derivatives to illustrate potential properties. nih.govresearchgate.net The specific fluorescent characteristics of this compound would require experimental validation.
Electrochemical Methods
Electrochemical techniques are powerful for the analysis of redox-active species. Given the presence of the amino group and the aromatic pyridinol ring, this compound is expected to be electrochemically active.
Voltammetry measures the current response of a system to a changing applied potential. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to characterize the redox behavior of this compound and for its quantification. The amino group attached to the pyridine ring is typically susceptible to oxidation at a solid electrode surface.
Studies on analogous compounds, such as 2-aminopyridine, have shown that the electrochemical oxidation is often an irreversible process that is dependent on pH. researchgate.net By scanning the potential, a peak current can be observed at a potential characteristic of the analyte's oxidation. The height of this peak is proportional to the concentration of the analyte in the solution, forming the basis for quantification. Voltammetric methods are known for their high sensitivity, rapid response, and relatively low cost. researchgate.net For simultaneous determination of multiple analytes, square wave voltammetry (SWV) can provide excellent peak separation. nih.gov Amperometry, which measures current at a fixed potential, is often used as a detection method in flow systems like HPLC and microchip electrophoresis.
Illustrative Voltammetric Data for Analogous Compounds:
| Technique | Analyte | Electrode | pH | Peak Potential (V) |
|---|---|---|---|---|
| Cyclic Voltammetry | 2-Aminopyridine | Platinum | 2.0 | Not specified |
| Square Wave Voltammetry | Resorcinol | Modified Carbon Paste | 6.0 | +0.650 |
This table presents data from voltammetric studies of structurally related or functionally similar compounds to provide context. researchgate.netnih.gov The precise oxidation potential for this compound would need to be determined experimentally.
The development of chemical sensors for the real-time monitoring of specific analytes is a major area of research. For this compound, both electrochemical and optical sensors could be developed.
An electrochemical sensor would typically involve modifying an electrode surface (e.g., glassy carbon, gold) with a material that enhances the selectivity or sensitivity of the detection of the target analyte. This could involve using nanoparticles or polymers to create a surface that preferentially interacts with or catalyzes the electrochemical reaction of this compound. The sensor's response would be a measurable change in current or potential upon exposure to the analyte.
Optical sensors, particularly those based on fluorescence, are another promising avenue. A sensing system could be designed where the fluorescence of a probe molecule is either quenched or enhanced upon binding with this compound. Given that hydroxypyridinone structures are excellent chelators for metal ions, a sensor could be developed based on the displacement of a metal ion from a fluorescent complex by the target analyte, leading to a change in the fluorescence signal. chemenu.com The inherent fluorescence of pyridine derivatives also makes them candidates for direct optical sensing applications. biosynth.com
Sample Preparation and Matrix Effects
Extraction Techniques from Complex Biological and Environmental Matrices
The isolation of this compound from complex samples such as biological fluids (e.g., plasma, urine) and environmental media (e.g., water, soil, air) is a critical prerequisite for accurate analysis. The choice of extraction technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Due to its polar nature, attributed to the amino and hydroxyl functional groups, methods that effectively handle polar compounds and minimize matrix interference are preferred.
For biological matrices like human plasma, a common initial step involves protein precipitation to remove high-molecular-weight interferences. This is typically achieved by adding an organic solvent such as acetonitrile or methanol, or an acid like trichloroacetic acid, followed by centrifugation. Subsequently, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for further purification and concentration. LLE with a polar organic solvent under appropriate pH conditions can facilitate the transfer of the analyte from the aqueous biological fluid to the organic phase. SPE, offering higher selectivity and cleaner extracts, can be performed using cartridges with various sorbents. For a polar compound like this compound, reversed-phase (e.g., C18, C8) or mixed-mode cation-exchange sorbents are suitable choices.
In the context of environmental samples, the extraction approach varies with the matrix. For aqueous samples, direct injection may be possible for highly sensitive analytical methods, but more commonly, a pre-concentration step using SPE is employed. For air sampling, a method analogous to that used for other aminopyridines can be adapted. osha.gov This involves drawing a known volume of air through a solid sorbent tube, such as one containing sulfuric acid-coated glass fiber filters, to trap the analyte. osha.gov The trapped compound is then eluted with a suitable solvent, like a dilute basic solution (e.g., 0.1 N NaOH), which is effective for the recovery of aminopyridines. osha.gov For soil and sediment samples, a solvent extraction, potentially assisted by sonication or pressurized liquid extraction, with a polar solvent or a mixture of solvents would be necessary to desorb the analyte from the solid matrix before further cleanup.
Matrix effects, which are the alteration of analyte response due to co-eluting substances from the sample matrix, are a significant challenge in trace analysis. These effects can lead to either suppression or enhancement of the analytical signal, thereby affecting the accuracy and precision of quantification. To mitigate matrix effects, the use of stable isotope-labeled internal standards, thorough sample cleanup, and matrix-matched calibration standards are highly recommended.
Table 1: Hypothetical Solid-Phase Extraction (SPE) Parameters for this compound from Human Plasma
| Step | Reagent/Solvent | Volume |
| Pre-treatment | Plasma sample diluted 1:1 with 2% phosphoric acid | 1 mL |
| Conditioning | Methanol | 1 mL |
| Equilibration Buffer (e.g., 2% phosphoric acid) | 1 mL | |
| Loading | Pre-treated sample | 1 mL |
| Washing | 5% Methanol in water | 1 mL |
| Elution | Methanol containing 2% ammonium (B1175870) hydroxide (B78521) | 0.5 mL |
Derivatization Strategies for Enhanced Detection and Separation
Derivatization is a chemical modification process employed to convert an analyte into a product with improved properties for analysis, such as enhanced volatility for gas chromatography (GC) or increased detectability for liquid chromatography (LC). For this compound, derivatization can be particularly beneficial for improving its chromatographic retention on reversed-phase columns and for increasing the sensitivity of detection, especially when using UV or fluorescence detectors.
Several derivatization reagents that target primary amino and hydroxyl groups are commercially available and can be applied to this compound. A particularly relevant approach is the use of 4-iodobenzoyl chloride, which has been successfully used for the derivatization of 4-aminopyridine (B3432731) and its hydroxylated metabolite, 3-hydroxy-4-aminopyridine. rsc.org This reagent reacts with both the amino and hydroxyl groups, introducing an iodine atom that allows for highly sensitive detection by inductively coupled plasma mass spectrometry (ICP-MS). rsc.org This strategy provides excellent accuracy and precision for quantification in complex matrices like human plasma. rsc.org
Another effective strategy for enhancing chromatographic performance and mass spectrometric detection is derivatization with chloroformates. For instance, hexylchloroformate has been used for the in-situ derivatization of arylamines and aminopyridines, leading to the formation of amide derivatives. nih.gov These derivatives exhibit increased hydrophobicity, resulting in better retention on reversed-phase LC columns and providing a more specific ion for mass spectrometric detection. nih.gov
Other general-purpose derivatization reagents for primary amines can also be considered. 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) is a novel reagent that reacts with amino groups to form stable derivatives suitable for rapid analysis by LC-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The resulting derivatives yield a common fragment ion, which is advantageous for selective reaction monitoring. nih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthalaldehyde (B127526) (OPA) are also widely used for the pre-column derivatization of primary amines, enabling sensitive fluorescence detection. creative-proteomics.comjascoinc.com While OPA reacts with primary amines, FMOC-Cl can react with both primary and secondary amines, offering broader applicability. jascoinc.com
The choice of derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and throughput. Optimization of the reaction conditions, including reagent concentration, pH, temperature, and reaction time, is crucial to ensure complete and reproducible derivatization.
Table 2: Potential Derivatization Reagents for this compound
| Derivatization Reagent | Target Functional Group(s) | Analytical Technique | Potential Advantages | Reference |
| 4-Iodobenzoyl chloride | Amino, Hydroxyl | HPLC-ICP-MS | High sensitivity and specificity | rsc.org |
| Hexylchloroformate | Amino | LC-MS | Improved chromatographic retention and MS specificity | nih.gov |
| 3-Aminopyridyl-N-hydroxysuccinimidyl carbamate (APDS) | Amino | LC-ESI-MS/MS | Rapid reaction, common fragment ion for screening | nih.gov |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino | HPLC-Fluorescence | High sensitivity, stable derivatives | creative-proteomics.com |
| o-Phthalaldehyde (OPA) | Primary Amino | HPLC-Fluorescence | Rapid reaction, suitable for automation | jascoinc.com |
Environmental Fate and Ecotoxicological Mechanisms of 3 Amino 2,6 Dimethylpyridin 4 Ol if Research Data Exists
Environmental Degradation Pathways
There is currently no available research data detailing the environmental degradation pathways of 3-Amino-2,6-dimethylpyridin-4-ol.
Photolytic Degradation Mechanisms
No studies on the photolytic degradation of this compound were found. Consequently, the mechanisms of its breakdown by light, the resulting transformation products, and the kinetics of this process in atmospheric or aquatic environments remain unknown.
Biodegradation Pathways and Microbial Interactions
Information regarding the biodegradation of this compound is not available. Research identifying specific microorganisms capable of metabolizing this compound, the enzymatic pathways involved, and the ultimate fate of the molecule in biological systems has not been published. While studies exist on the biodegradation of related pyridine (B92270) compounds, such as the degradation of 2,6-dimethylpyridine (B142122) by Arthrobacter crystallopoietes, these findings cannot be directly extrapolated to this compound due to the influence of the amino and hydroxyl functional groups on its chemical properties and biological reactivity. researchgate.net
Chemical Hydrolysis and Other Abiotic Transformations
There is a lack of data on the chemical hydrolysis and other abiotic transformation processes for this compound. The stability of this compound in water at various pH levels and its potential to be transformed through non-biological chemical reactions in the environment has not been documented in the available literature.
Bioconcentration and Bioaccumulation Potential (mechanistic studies)
No mechanistic studies on the bioconcentration and bioaccumulation potential of this compound have been published. Therefore, its tendency to accumulate in the tissues of living organisms and the mechanisms driving such processes are currently unknown.
Ecotoxicological Mechanisms on Model Organisms
There is no available research on the ecotoxicological mechanisms of this compound on any model organisms.
Aquatic Organism Studies (mechanisms of impact)
Specific studies detailing the mechanisms of toxicological impact of this compound on aquatic organisms are not present in the scientific literature. Data on its effects on species such as fish, daphnia, or algae, and the molecular or physiological pathways through which it might exert toxicity, are currently unavailable.
Environmental Monitoring Methodologies for this compound
There are currently no established or published environmental monitoring methodologies specifically developed for the detection and quantification of this compound in environmental matrices such as soil, water, or air.
General analytical techniques are available for the determination of pyridine and its derivatives in environmental samples. These commonly include gas chromatography (GC) and high-performance liquid chromatography (HPLC). thermofisher.comcdc.gov For instance, HPLC methods have been developed for other aminopyridine compounds, such as 3,4-diaminopyridine, to separate them from related substances and degradation products. researchgate.net Additionally, the U.S. Environmental Protection Agency (EPA) maintains a compendium of analytical methods for various chemical agents, which includes methods for some aminopyridines, though many are still under development. epa.gov
However, a specific, validated analytical protocol for monitoring this compound in environmental contexts is not available in the reviewed literature. The development of such a method would require specific optimization of sample preparation, chromatographic separation, and detection parameters for this particular analyte.
Given the lack of specific methodologies, a data table detailing environmental monitoring techniques for this compound cannot be provided.
Future Directions, Challenges, and Emerging Research Themes in 3 Amino 2,6 Dimethylpyridin 4 Ol Studies
Addressing Synthetic Access and Scalability Challenges
A primary challenge in the broader application of 3-amino-2,6-dimethylpyridin-4-ol lies in its efficient and scalable synthesis. While it is commercially available, the development of cost-effective and high-yield synthetic routes is crucial for its use in large-scale industrial applications, particularly in the pharmaceutical industry. Future research will likely focus on novel synthetic methodologies that improve upon existing routes, potentially exploring continuous flow chemistry or enzymatic synthesis to enhance efficiency and reduce production costs.
A key consideration for scalability is the availability and cost of starting materials. Research into alternative starting materials and more convergent synthetic pathways will be essential. The table below outlines some of the key challenges and potential research approaches to address them.
| Challenge | Potential Research Approaches |
| Cost of Starting Materials | Investigation of alternative, more abundant precursors. |
| Reaction Efficiency | Optimization of reaction conditions (catalysts, solvents, temperature). |
| Process Safety | Development of protocols that avoid hazardous reagents and intermediates. |
| Purification | Exploration of crystallization-based purification methods to avoid chromatography. |
Exploration of Novel Reactivity and Transformation Pathways
The reactivity of the this compound scaffold offers a rich area for exploration. The presence of multiple functional groups—an amino group, a hydroxyl group, and the pyridine (B92270) ring itself—allows for a variety of chemical transformations. A documented reaction involves the treatment of this compound with cyanogen (B1215507) bromide in ethanol. This reaction proceeds at room temperature and results in the formation of a precipitate, 4,6-dimethyloxazolo[4,5-c]pyridin-2-amine, which is isolated as a white solid. google.comgoogle.comgoogle.com This transformation demonstrates the potential to construct fused heterocyclic systems from this versatile starting material.
Future research is expected to delve deeper into the selective functionalization of this molecule. Investigations into the differential reactivity of the amino and hydroxyl groups will enable the development of orthogonal protection strategies, allowing for precise control over subsequent chemical modifications. The exploration of metal-catalyzed cross-coupling reactions at various positions on the pyridine ring could also unlock a vast chemical space for the synthesis of novel derivatives.
Integration of Advanced Computational Approaches for Discovery and Prediction
Computational chemistry offers powerful tools to accelerate research on this compound and its derivatives. Density functional theory (DFT) calculations can be employed to predict the molecule's electronic properties, reactivity, and spectroscopic signatures. Such computational insights can guide synthetic efforts by identifying the most likely sites for reaction and predicting the stability of potential products.
Molecular modeling and virtual screening are also poised to play a significant role in identifying new applications for this scaffold. By computationally docking derivatives of this compound into the active sites of various enzymes and receptors, researchers can predict potential biological targets and prioritize the synthesis of the most promising compounds. Some basic physicochemical properties have been computationally determined, providing a foundation for more advanced modeling. ambeed.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of reactivity, spectroscopic properties, and reaction mechanisms. |
| Molecular Docking | Identification of potential biological targets for novel derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the biological activity of new compounds. |
| Molecular Dynamics (MD) Simulations | Study of the conformational flexibility and interactions of derivatives with biological macromolecules. |
Development of Targeted Biological Modulators and Probes with this compound Scaffolds
The this compound scaffold has already shown promise as a key component in the development of therapeutic agents. Notably, it serves as a crucial intermediate in the synthesis of compounds designed for the treatment of Huntington's disease. google.comgoogle.comgoogle.com This highlights the potential of this chemical entity to serve as a foundational structure for the creation of potent and selective biological modulators.
Future research will likely expand on this by systematically modifying the core structure to explore its structure-activity relationship (SAR) for a variety of biological targets. The development of chemical probes based on this scaffold could also provide valuable tools for studying complex biological processes. These probes could be designed to interact with specific proteins or other biomolecules, allowing for their visualization and functional characterization within a cellular context.
Expanding Applications in Interdisciplinary Fields (e.g., catalysis, materials science, advanced analytics)
While the current focus of research on this compound is largely within medicinal chemistry, its unique chemical structure suggests potential applications in other interdisciplinary fields. The pyridine nitrogen and the amino/hydroxyl groups could serve as coordination sites for metal ions, opening up possibilities for its use as a ligand in catalysis. The design of novel catalysts for organic transformations based on this scaffold is a compelling area for future investigation.
In materials science, the ability of this molecule to participate in hydrogen bonding and potentially form ordered structures could be exploited in the development of new functional materials. For instance, its incorporation into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting optical, electronic, or porous properties. In the realm of advanced analytics, derivatives of this compound could be developed as novel chemosensors for the detection of specific analytes.
Green Chemistry Innovations for Sustainable Production and Application
The principles of green chemistry are increasingly important in chemical research and manufacturing. Future work on this compound will likely incorporate these principles to develop more sustainable processes. This includes the use of greener solvents, the reduction of waste, and the development of catalytic reactions that minimize the use of stoichiometric reagents.
The exploration of biosynthetic routes to this compound or its precursors could represent a significant advance in green chemistry. Harnessing the power of engineered microorganisms to produce this compound would reduce the reliance on traditional chemical synthesis and its associated environmental impact. Furthermore, designing applications of this compound that are inherently more sustainable, such as in recyclable catalysts or biodegradable materials, will be a key research theme.
Overcoming Analytical Complexities in Diverse Matrices and In Situ Monitoring
As the use of this compound expands, so too will the need for robust analytical methods to detect and quantify it in various matrices. Developing sensitive and selective analytical techniques for this compound in complex environments, such as biological fluids or reaction mixtures, will be crucial. This may involve the development of novel chromatographic methods, capillary electrophoresis techniques, or mass spectrometry-based assays.
A significant challenge lies in the in situ monitoring of reactions involving this compound. Real-time analytical techniques, such as process analytical technology (PAT), could provide valuable insights into reaction kinetics and mechanisms, enabling better process control and optimization. The development of spectroscopic probes or sensors that can selectively respond to the concentration of this compound in real-time would be a major breakthrough in this area. Overcoming these analytical hurdles will be essential for both fundamental research and the translation of its applications to industrial settings. ambeed.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Amino-2,6-dimethylpyridin-4-ol, and how can purity be optimized?
- Methodological Answer : A two-step approach is typical: (1) Condensation of 2,6-dimethylpyridin-4-ol with a nitrating agent, followed by (2) catalytic reduction (e.g., H₂/Pd-C) to introduce the amino group. Monitor reaction progress via TLC (silica gel GF254, ethyl acetate/hexane 1:3). Purify intermediates via recrystallization (ethanol/water) and final product using column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH 95:5). Purity ≥95% can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR (DMSO-d₆, 400 MHz): Identify aromatic protons (δ 6.8–7.2 ppm) and amino group resonance (δ 5.1 ppm, broad).
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 153.0895 (calc. 153.0892).
- FT-IR : Detect N-H stretching (3350–3450 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹).
- X-ray crystallography (if crystalline): Resolve spatial arrangement and hydrogen-bonding networks (e.g., N-H···O interactions) .
Advanced Research Questions
Q. How can this compound be quantified in complex matrices (e.g., reaction mixtures or biological samples)?
- Methodological Answer : Employ reverse-phase HPLC with fluorescence detection (λₑₓ 280 nm, λₑₘ 320 nm). Derivatize the amino group using 2,4-dinitrophenylhydrazine (DNPH) to enhance sensitivity. Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (ammonium acetate buffer pH 6.5:acetonitrile = 70:30) . Validate the method with spike-recovery experiments (≥90% recovery in spiked plasma).
Q. What strategies are effective for evaluating this compound as a kinase inhibitor in biochemical assays?
- Methodological Answer :
- In vitro kinase inhibition : Use recombinant p38 MAP kinase (10 nM) with ATP (10 µM) and substrate (myelin basic protein). Pre-incubate the compound (0.1–100 µM) with kinase for 15 min. Quantify phosphorylation via ELISA or radiometric assay (³²P-ATP). Calculate IC₅₀ using nonlinear regression .
- Selectivity profiling : Test against a panel of 50 kinases (e.g., JNK, ERK) at 1 µM compound concentration. Use Z′-factor ≥0.5 to ensure assay robustness.
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?
- Methodological Answer :
- NMR anomalies : Verify solvent purity (e.g., residual DMSO-d₅ peaks) and consider dynamic effects (tautomerism or pH-dependent protonation). Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
- MS adducts : Run ESI-MS in negative/positive ion modes with formic acid (0.1%) or ammonium acetate (10 mM) to suppress adduct formation. Compare with theoretical isotopic patterns .
- Cross-validation : Confirm structure via independent synthesis or comparison with literature data for analogous pyridine derivatives .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (1.2 eq. nitrating agent) and temperature (60°C) to minimize byproducts like 3-nitro derivatives .
- Biological Assays : Include positive controls (e.g., SB-202190 for p38 MAP kinase) and validate cytotoxicity in HEK293 cells (MTT assay) to exclude nonspecific effects .
- Data Reproducibility : Archive raw spectral data (FID files for NMR, .RAW for MS) and share via repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
